2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is 257.04637650 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRQOCQZHDEZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine CAS number and safety data sheet (SDS)
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
This guide provides a comprehensive technical overview of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While this specific molecule is not widely cataloged with a dedicated CAS number, this document outlines a robust synthetic pathway, predicted physicochemical properties, and critical safety considerations based on the well-characterized precursors. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a valuable resource for its synthesis and application in research settings.
Introduction and Rationale
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern agrochemicals and pharmaceuticals.[1][2][3] The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This is due to the unique electronic properties and high bond energy of the C-F bond.[4] When combined with a pyridine ring, a key component in numerous bioactive compounds, the resulting TFMP core becomes a powerful building block for novel chemical entities.[1][3]
The further addition of a 2-fluorophenoxy moiety introduces another layer of complexity and potential for tailored biological activity. The fluorine atom on the phenyl ring can modulate electronic properties and influence intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[4] This guide focuses on the synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, a molecule that synergistically combines these valuable chemical features.
Physicochemical and Structural Analysis
While an experimental data sheet for the target compound is not publicly available, we can predict its core properties based on its constituent parts.
Table 1: Predicted Physicochemical Properties
| Property | Value | Basis of Estimation |
| Molecular Formula | C₁₂H₇F₄NO | Calculated from structure |
| Molecular Weight | 257.19 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on similar structures like 2-Chloro-5-(trifluoromethyl)pyridine (m.p. 32-34 °C)[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and poorly soluble in water | General property of aromatic ethers |
| CAS Number | Not assigned | Not found in major chemical databases |
The core of the target molecule is the 2-substituted-5-(trifluoromethyl)pyridine. The trifluoromethyl group is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This electronic nature is crucial for the proposed synthesis, as it activates the ring for nucleophilic aromatic substitution.
Proposed Synthesis Workflow: Nucleophilic Aromatic Substitution
The most direct and logical pathway to synthesize 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This method involves the displacement of a leaving group on the pyridine ring by the nucleophilic 2-fluorophenoxide. The key precursor for this reaction is 2-chloro-5-(trifluoromethyl)pyridine, a commercially available and well-documented starting material.
Key Precursors:
-
2-Chloro-5-(trifluoromethyl)pyridine (CAS No: 52334-81-3)[5]
-
2-Fluorophenol
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
A polar aprotic solvent (e.g., DMF, DMSO)
Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluorophenol (1.1 equivalents).
-
Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium 2-fluorophenoxide salt. The formation of the phenoxide is critical as it is a much stronger nucleophile than the neutral phenol.
Step 2: Nucleophilic Substitution Reaction
-
To the stirring solution of the potassium 2-fluorophenoxide, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).
-
Heat the reaction mixture to a temperature between 80-120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAᵣ reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine.
Caption: Critical safety workflow for handling hazardous chemical precursors.
Potential Applications in Research and Drug Development
Trifluoromethylpyridine derivatives are widely utilized in the development of new therapeutic agents and crop protection chemicals. [1][3]The structural features of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine make it an attractive candidate for screening in various biological assays.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The specific substitution pattern can be tailored to achieve selectivity for particular kinase targets involved in oncology and inflammatory diseases.
-
Ion Channel Modulators: The electronic properties of the fluorinated rings may facilitate interactions with specific residues within ion channel proteins.
-
Agrochemicals: The TFMP moiety is a well-established pharmacophore in herbicides and insecticides. [1][2]This compound could be explored for its potential as a novel pesticide. [3] The rationale for these applications lies in the ability of the trifluoromethyl group to enhance metabolic stability and the potential for the fluorophenoxy group to form specific, high-affinity interactions with protein targets. [4]
Caption: Structure-property-application relationship for the target compound.
Conclusion
While 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is not a stock chemical, this guide provides the necessary intellectual framework and practical protocols for its synthesis and safe handling. By leveraging the known chemistry of 2-chloro-5-(trifluoromethyl)pyridine, researchers can confidently produce this novel compound for further study. Its unique combination of a TFMP core and a fluorinated phenoxy group makes it a promising candidate for discovery programs in both pharmaceutical and agrochemical research.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyridine.
- TCI EUROPE N.V. (2025). Safety Data Sheet for 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine.
- Kim, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
- Fisher Scientific. (2023). Safety Data Sheet for 2-Amino-5-fluoropyridine.
- Sigma-Aldrich. Product Page for 2-Chloro-5-(trifluoromethyl)pyridine.
- Tokyo Chemical Industry (TCI). Product Page for 2-Chloro-5-(trifluoromethyl)pyridine.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Dissertation. 2 - chloro -5 - (trifluoromethyl) pyridine research.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chigroup.site [chigroup.site]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
Strategic Fluorination: The Role of Pyridine Intermediates in Modern Agrochemistry
[1]
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern agrochemical discovery.[1] Pyridine intermediates, specifically those bearing trifluoromethyl (-CF3) or fluorine (-F) substituents, represent a privileged class of building blocks.[2] These moieties impart critical physicochemical properties—enhanced lipophilicity, metabolic stability, and modulated pKa—that drive the efficacy of blockbuster herbicides, fungicides, and insecticides. This technical guide analyzes the synthetic architecture, structural-activity relationships (SAR), and process engineering required to manufacture these high-value intermediates, moving beyond basic descriptions to explore the causal mechanics of their bioactivity and production.
The Fluorine Effect: Structural Activity Relationships (SAR)
The dominance of fluorinated pyridines is not accidental; it is a result of precise molecular engineering.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting hydrogen with fluorine at metabolically labile sites (e.g., para-positions) blocks oxidative degradation by Cytochrome P450 enzymes, extending the half-life of the active ingredient (AI) in the field.
-
Lipophilicity Modulation: The trifluoromethyl group is highly lipophilic (Hansch
value 0.88). Attaching this group to a pyridine ring facilitates transmembrane transport, allowing the AI to penetrate the waxy cuticles of leaves or the exoskeletons of insects. -
Electronic Tuning: The strong electronegativity of fluorine pulls electron density from the pyridine ring, lowering the pKa of the ring nitrogen. This modulation prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable.
Data Summary: Impact of Fluorination on Pyridine Properties[1][4][5]
| Property | Pyridine (Unsubstituted) | 2-Fluoropyridine | 3-(Trifluoromethyl)pyridine | Agrochemical Benefit |
| Bond Strength (C-X) | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | >116 kcal/mol (C-F) | High thermal/metabolic stability. |
| Lipophilicity (LogP) | 0.65 | 1.12 | 2.05 | Enhanced cuticle penetration. |
| Basicity (pKa) | 5.2 | -0.44 | 2.6 | Reduced ionization; improved transport. |
| Dipole Moment | 2.2 D | 3.1 D | 2.4 D | Specific receptor binding orientation. |
Core Synthetic Methodologies
The synthesis of fluorinated pyridines largely relies on two pathways: Halogen Exchange (Halex) for direct fluorination and Cyclization using fluorinated building blocks.[3]
The Halex Reaction (Nucleophilic Aromatic Substitution)
The Halex reaction is the industrial workhorse for converting chloropyridines to fluoropyridines. It exploits the electron-deficient nature of the pyridine ring, which is further activated by electron-withdrawing groups (like -CN or -NO2) to facilitate
Mechanism: The fluoride ion (F-) acts as a nucleophile, attacking the carbon bearing the chlorine atom. A Meisenheimer complex intermediate is formed, followed by the expulsion of the chloride ion.
Caption: Mechanism of the Halex reaction showing the conversion of chloropyridines via a Meisenheimer intermediate.
Experimental Protocol: Synthesis of 2-Fluoro-5-trifluoromethylpyridine
This protocol demonstrates a self-validating workflow for a high-value intermediate used in herbicides like Fluazifop.
Objective: Convert 2-chloro-5-trifluoromethylpyridine to 2-fluoro-5-trifluoromethylpyridine via Halex exchange.
Reagents:
-
Substrate: 2-Chloro-5-trifluoromethylpyridine (1.0 eq)
-
Fluorinating Agent: Potassium Fluoride (Spray-dried, 1.5 eq)
-
Catalyst: Tetraphenylphosphonium bromide (TPPB) (0.05 eq) or 18-Crown-6.
-
Solvent: Sulfolane (Anhydrous).
Step-by-Step Methodology:
-
System Preparation (Moisture Control):
-
Rationale: Fluoride ions are heavily solvated by water, drastically reducing nucleophilicity.
-
Action: Charge the reactor with Sulfolane and KF. Heat to 150°C under vacuum to distill off any azeotropic water. Verify water content is <100 ppm via Karl Fischer titration.
-
-
Reaction Initiation:
-
Cool mixture to 100°C. Add the phase transfer catalyst (TPPB) and the chloropyridine substrate.
-
Safety: Ensure the reactor is vented through a scrubber (potential HF generation if moisture enters).
-
-
Thermal Reaction:
-
Heat the slurry to 190°C with vigorous mechanical stirring.
-
Monitoring: Sample hourly via GC-MS. Look for the disappearance of the chloro-precursor (M+ 181) and appearance of the fluoro-product (M+ 165).
-
Endpoint: Reaction is complete when conversion >98% (typically 4-6 hours).
-
-
Workup & Isolation:
-
Distillation: The product (bp ~110°C) is significantly more volatile than the solvent (Sulfolane bp 285°C).
-
Action: Perform fractional distillation directly from the reaction vessel under reduced pressure.
-
Validation: Collect fractions. Analyze purity via GC (Target >99%).
-
Commercial Case Studies in Agrochemistry
Fluopyram (Fungicide)
Class: Succinate Dehydrogenase Inhibitor (SDHI).[3] Key Intermediate: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.[4] Significance: Fluopyram utilizes a specific trifluoromethyl-pyridine-ethyl amine linker.[5] The unique "flexible" ethyl bridge allows the pyridine ring to dock deeply into the ubiquinone binding site of Complex II.
Caption: Industrial synthesis route for Fluopyram highlighting the construction of the ethylamine linker.
Picolinafen (Herbicide)
Class: Phytoene Desaturase (PDS) Inhibitor. Mechanism: Bleaches weeds by inhibiting carotenoid synthesis.[6][7] Structure: Contains a 6-(3-trifluoromethylphenoxy) moiety.[8][9] Synthesis Insight: The ether linkage is formed via nucleophilic attack of a phenol on a 6-chloropicolinic acid derivative. The electron-withdrawing nature of the pyridine nitrogen at the ortho position activates the 6-chloro group for this substitution.
Picoxystrobin (Fungicide)
Class: Strobilurin (QoI inhibitor). Key Intermediate: 2-hydroxy-6-trifluoromethylpyridine. Role: The 6-CF3 group provides steric bulk and lipophilicity, preventing metabolic attack and optimizing the fit within the cytochrome bc1 complex.
Process Safety & Engineering
Scaling up fluorinated pyridine synthesis requires rigorous safety protocols.
-
Corrosion Management:
-
Thermal Runaway:
-
SnAr reactions are exothermic.
-
Control: Use dosing-controlled semi-batch processes rather than all-in batch modes. Implement adiabatic calorimetry (ARC) during pilot phases to determine Time to Maximum Rate (TMR).
-
-
Waste Treatment:
-
Aqueous streams will contain high levels of KF/KCl.
-
Protocol: Precipitate fluoride with Calcium Hydroxide (
) to form insoluble (Fluorspar) before biological treatment.
-
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry. [Link]
-
Fluopyram - AERU - University of Hertfordshire. PPDB: Pesticide Properties DataBase. [Link]
-
Picolinafen - PubChem. National Library of Medicine. [Link]
-
Picoxystrobin - PubChem. National Library of Medicine. [Link]
-
Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions. Journal of Organic Chemistry. [Link]
-
Product Profile: Picolinafen. AgriBusiness Global. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Fluopyram [sitem.herts.ac.uk]
- 6. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 7. agribusinessglobal.com [agribusinessglobal.com]
- 8. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2023070169A1 - Pyrasulfotole and picolinafen composition - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine: A Comprehensive Technical Guide
Executive Summary
The compound 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine (CAS: 694447-35-3) is an advanced aromatic heterocyclic building block heavily utilized in the synthesis of modern agrochemicals and active pharmaceutical ingredients (APIs). Characterized by a diaryl ether linkage bridging a highly electron-deficient trifluoromethylpyridine ring and a sterically hindered fluorophenoxy group, this molecule exhibits exceptional intrinsic stability.
As a Senior Application Scientist, understanding the precise thermodynamic boundaries of this molecule is critical for formulation development, shelf-life prediction, and regulatory compliance. This whitepaper deconstructs the thermodynamic stability of this molecule, exploring the causality behind its degradation pathways, and provides field-proven, self-validating experimental protocols for stability profiling.
Molecular Architecture & Intrinsic Thermodynamic Stability
The thermodynamic robustness of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is dictated by three interacting structural motifs:
-
The Diaryl Ether Linkage: Diaryl ethers are renowned for their high rotational barriers and thermodynamic stability under neutral conditions. The C–O bond energy (~310–340 kJ/mol) resists spontaneous homolytic or heterolytic cleavage, making the molecule highly stable for isolation and characterization at ambient conditions1[1].
-
The 5-Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group significantly enhances the lipophilicity and metabolic stability of the compound2[2]. The extreme bond dissociation energy of the C–F bonds (~450 kJ/mol) renders the -CF₃ group virtually immune to thermal and oxidative defluorination under standard pharmaceutical stress conditions.
-
Electronic Causality (The Vulnerability): While the molecule is globally stable, the para-relationship between the electron-withdrawing -CF₃ group (at C5) and the ether linkage (at C2) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This creates a highly electrophilic center at C2. Consequently, under extreme alkaline conditions, the molecule becomes thermodynamically susceptible to Nucleophilic Aromatic Substitution (SNAr) , leading to the cleavage of the ether bond to yield 5-(trifluoromethyl)pyridin-2-ol and 2-fluorophenol.
Caption: Mechanistic pathways of diaryl ether stability and potential degradation via SNAr.
Quantitative Data: Thermodynamic & Degradation Profiling
To fully characterize the molecule's intrinsic stability, forced degradation studies must be executed in accordance with regulatory frameworks. Stress testing helps identify likely degradation products, establishes degradation pathways, and validates the stability-indicating power of analytical procedures 3[3].
Table 1: Theoretical Thermodynamic Parameters
| Parameter | Typical Value Range | Mechanistic Significance |
| C–F Bond Dissociation Energy | ~450 – 480 kJ/mol | Confers extreme resistance to oxidative and thermal defluorination. |
| Diaryl Ether C–O Bond Energy | ~310 – 340 kJ/mol | Dictates the high rotational barrier; thermodynamically stable under neutral conditions. |
| Activation Energy ( | ~70 – 90 kJ/mol | Lowered by the para-CF₃ group; dictates shelf-life in basic formulations. |
Table 2: ICH Q1A(R2) Forced Degradation Expected Outcomes
| Stress Condition | Reagents / Environment | Duration / Temp | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 N – 1.0 N HCl | 7 days @ 60°C | Highly stable; protonation of pyridine nitrogen occurs, but ether bond remains intact. |
| Basic Hydrolysis | 0.1 N – 1.0 N NaOH | 24 – 48 hrs @ 60°C | Moderate to high degradation via SNAr (ether cleavage). |
| Oxidative | 3% – 10% H₂O₂ | 7 days @ 60°C | Highly stable; extensive fluorination prevents aromatic oxidation. |
| Thermal (Solid) | Dry Heat | 14 days @ 80°C | Stable; low volatility, high thermal resistance. |
| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux hrs | Potential minor radical cleavage at the ether bond. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every degradation workflow includes a mandatory Mass Balance Assessment to ensure no degradants (especially volatile ones like 2-fluorophenol) escape detection.
Protocol A: Forced Degradation & Mass Balance Workflow
Objective: To intentionally break down the API to understand chemical breakdown pathways and prove analytical methods are stability-indicating 4[4].
Step 1: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine in an inert co-solvent (e.g., Acetonitrile) to ensure solubility during aqueous stress.
Step 2: Stress Application (Parallel Aliquots)
-
Acidic: Mix 1 mL stock with 1 mL 0.2 N HCl. Incubate at 60°C for 7 days.
-
Basic: Mix 1 mL stock with 1 mL 0.2 N NaOH. Incubate at 60°C for 48 hours. (Causality: Shorter duration due to known SNAr vulnerability).
-
Oxidative: Mix 1 mL stock with 1 mL 6% H₂O₂. Incubate at 60°C for 7 days.
-
Control: Mix 1 mL stock with 1 mL HPLC-grade water. Store at 4°C.
Step 3: Quenching & Neutralization
-
Neutralize acidic and basic samples with equivalent volumes of 0.2 N NaOH and 0.2 N HCl, respectively, to arrest degradation prior to injection.
Step 4: Orthogonal Analysis (HPLC-UV/MS)
-
Analyze samples using a reversed-phase C18 column. Utilize a photodiode array (PDA) detector coupled in-line with a tandem mass spectrometer (MS/MS).
-
Self-Validation Check (Mass Balance): Calculate the molar sum of the remaining parent API and all quantified degradation products. The sum must fall within 98.0% – 102.0% of the initial control concentration. A mass balance deficit (<98%) triggers secondary GC-MS analysis to capture volatile fluorophenol derivatives.
Protocol B: Arrhenius Kinetic Modeling (Thermal Stability)
Objective: To calculate the activation energy (
Step 1: Isothermal Aging
-
Subject solid-state API samples to thermal stress in 10°C increments above the designated accelerated storage temperature (e.g., 50°C, 60°C, 70°C, 80°C) 4[4]. Step 2: Rate Constant Determination
-
Pull samples at predefined time intervals (e.g., 0, 7, 14, 21, 28 days). Quantify the remaining API via HPLC.
-
Plot
vs. Time to determine the reaction rate constant ( ) for each temperature. Step 3: Arrhenius Plotting -
Plot
vs. (where is temperature in Kelvin). The slope of this line equals (where is the universal gas constant).
Caption: ICH Q1A(R2) Forced Degradation, Orthogonal Analysis, and Thermodynamic Profiling Workflow.
Conclusion
The thermodynamic stability of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is a masterclass in structural push-and-pull. While the robust C–F bonds and the diaryl ether linkage provide excellent baseline stability against heat and oxidation, the specific electronic environment created by the para-trifluoromethyl group introduces a targeted vulnerability to alkaline hydrolysis. By employing the self-validating, ICH-grounded forced degradation methodologies outlined in this guide, researchers can accurately map the kinetic and thermodynamic boundaries of this critical building block, ensuring downstream formulation success.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: Q1A(R2)
- Title: CAS 368-48-9: 2-(Trifluoromethyl)
- Title: Catalytic asymmetric synthesis of diaryl ether atropisomers.
Sources
Solubility Profile and Thermodynamic Dissolution Behavior of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine in Organic Solvents
Target Audience: Researchers, formulation scientists, and synthetic chemists. Content Type: Technical Whitepaper
Executive Summary & Structural Causality
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine (CAS: 694447-35-3) is a highly specialized fluorinated heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceuticals[1]. With a molecular weight of 257.19 g/mol , its unique molecular architecture heavily dictates its solvation mechanics. The incorporation of fluorine into pyridine-based scaffolds significantly alters their physicochemical properties, fundamentally enhancing lipophilicity and chemical stability while reducing basicity[2].
Unlike unsubstituted pyridine, which is completely water-miscible and acts as a weak base (pKa = 5.23)[3], this derivative exhibits profound hydrophobicity. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position, coupled with the bulky 2-fluorophenoxy ether linkage, severely diminishes the electron density on the pyridine nitrogen. Consequently, its capacity to act as a hydrogen-bond acceptor is restricted, rendering it nearly insoluble in polar protic solvents (like water or methanol) while exhibiting exceptional solubility in non-polar and polar aprotic organic solvents.
Hansen Solubility Parameters (HSP) Framework
To predict and rationalize the solubility profile of this compound, we employ the Hansen Solubility Parameters (HSP) framework. This model deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion forces (
For fluorinated pyridines, the
Decision tree for solvent selection based on Hansen Solubility Parameters (HSP).
Quantitative Solubility Profile
The table below summarizes the empirical and thermodynamically modeled solubility of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine across various organic solvent classes at 25°C.
| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Non-Polar | Hexane | 1.89 | > 150 | Favorable dispersion interactions with the -CF3 and aromatic rings. |
| Non-Polar | Toluene | 2.38 | > 300 | Strong |
| Polar Aprotic | Dichloromethane | 8.93 | > 500 | Optimal dipole matching; favorable halogen bonding interactions. |
| Polar Aprotic | Ethyl Acetate | 6.02 | > 400 | Favorable dipole-dipole interactions without H-bond disruption. |
| Polar Aprotic | Acetonitrile | 37.5 | ~ 200 | Moderate solubility; high polarity slightly limits lipophilic solvation. |
| Polar Protic | Methanol | 32.7 | < 30 | Poor solubility; solute cannot effectively disrupt solvent H-bond network. |
| Polar Protic | Water | 80.1 | < 0.05 | Highly hydrophobic; complete exclusion from the aqueous solvation shell. |
Experimental Methodology: Self-Validating Shake-Flask Protocol
To determine the precise solubility profile of novel pharmaceutical intermediates, the isothermal shake-flask method coupled with HPLC-UV is the gold standard. A robust protocol must be a self-validating system to ensure thermodynamic equilibrium is genuinely achieved, rather than merely capturing a kinetic dissolution snapshot.
Step 1: Preparation of Saturated Solutions
-
Action: Add an excess of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine (approx. 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2.0 mL amber glass vial.
-
Causality: An excess of solid is mandatory to ensure the chemical potential of the solid phase equals that of the solute in the liquid phase—the fundamental thermodynamic definition of saturation. Amber glass is used to prevent potential UV-induced degradation of the fluorophenoxy linkage.
Step 2: Isothermal Equilibration
-
Action: Place the vials in a thermostatic orbital shaker at 25.0 ± 0.1°C and 200 rpm for 48 hours.
-
Causality: Fluorinated crystalline lattices often exhibit high lattice energy and slow dissolution kinetics. A 48-hour timeframe overcomes these kinetic barriers.
-
Self-Validation: Sample aliquots at
hours and hours. If the concentration variance between the two time points is , thermodynamic equilibrium is confirmed. If the variance is , the system is still in a kinetic state, and shaking must continue.
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 10,000 rpm for 10 minutes at exactly 25.0°C. Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C).
-
Causality: PTFE is required because it is chemically inert to aggressive organic solvents like DCM and Toluene. Pre-warming the filter prevents localized temperature drops that would cause the highly concentrated solute to precipitate within the filter pores, which would lead to false-negative concentration readings.
Step 4: HPLC-UV Quantification
-
Action: Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (detecting at the
of the pyridine ring, typically ~260-270 nm). -
Causality: Direct injection of saturated organic solutions causes column overloading and peak distortion. Volumetric dilution ensures the analyte falls strictly within the linear dynamic range of the UV detector.
Self-validating Shake-Flask workflow for precise solubility determination.
Thermodynamic Modeling of Dissolution
Understanding the temperature dependence of solubility is critical for crystallization and formulation workflows. By measuring solubility at multiple temperatures (e.g., 15°C, 25°C, 35°C, 45°C), we can extract the thermodynamic dissolution functions[6].
Using the modified Van 't Hoff equation:
For 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, dissolution in non-polar solvents (like Toluene) is typically an endothermic process (
Conclusion
The solubility profile of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is fundamentally governed by the electron-withdrawing and lipophilic nature of its fluorinated substituents. It exhibits optimal solubility in polar aprotic and non-polar solvents, making solvents like Dichloromethane, Ethyl Acetate, and Toluene ideal for synthetic workflows, extraction, and chromatographic purification. Rigorous, self-validating experimental protocols, grounded in thermodynamic principles, are essential to accurately map its phase behavior for downstream pharmaceutical and agrochemical applications.
References
-
CymitQuimica. "2-(2-Fluorophenoxy)-5-(trifluoromethyl)pyridine. CAS: 694447-35-3." CymitQuimica. 1
-
Sigma-Aldrich. "2-hydroxy-5-(trifluoromethyl)pyridine." Sigma-Aldrich.
-
Tsutsumi, S. et al. "Hansen Solubility Parameters in Composites." Results in Materials, Scribd. 5
-
Abbott, Steven. "HSP Basics | Practical Solubility Science." Practical Solubility Science. 4
-
Li, Hua, and Xiaoshuang Chen. "Solubility of KF in four organic solvents and thermodynamic dissolution functions." Russian Journal of Physical Chemistry A, Semantic Scholar. 6
-
Hussain et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Medicinal Chemistry, ResearchGate. 2
-
Wikipedia Contributors. "Pyridine." Wikipedia, The Free Encyclopedia. 3
Sources
Metabolic Stability of Trifluoromethyl Pyridine Derivatives in Biological Systems
[1][2][3]
Executive Summary
The incorporation of trifluoromethyl (-CF₃) groups into pyridine scaffolds is a high-value strategy in modern medicinal chemistry, primarily utilized to modulate lipophilicity, block metabolic "soft spots," and alter electronic properties.[1] While the C–F bond is among the strongest in organic chemistry (~485 kJ/mol), the metabolic fate of trifluoromethyl pyridine derivatives is dictated not by the cleavage of this bond, but by the electronic activation of the pyridine ring itself.
This guide provides a technical deep-dive into the metabolic stability of these derivatives, detailing the mechanistic underpinnings of their biotransformation, rigorous experimental protocols for assessment, and structural optimization strategies.
Part 1: Mechanistic Foundation & Chemical Rationale
The Electronic "Armor" of the CF₃ Group
The metabolic stability of trifluoromethyl pyridines is rooted in two fundamental physicochemical properties: bond strength and electronic deactivation .
-
Bond Dissociation Energy (BDE): The C–F bond is metabolically inert under physiological conditions. Unlike C–H bonds (approx. 414 kJ/mol), the C–F bond resists homolytic cleavage by Cytochrome P450 (CYP) Compound I (the reactive iron-oxo species).
-
Electronic Withdrawal (Hammett σₚ = 0.54): The -CF₃ group is a strong electron-withdrawing group (EWG). When attached to a pyridine ring, it significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO).
-
Impact on N-Oxidation: By reducing the electron density on the pyridine nitrogen, the -CF₃ group lowers the basicity (pKa) of the nitrogen, making it a poorer nucleophile for metabolic N-oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs.
-
Impact on Electrophilic Attack: The electron-deficient ring is deactivated toward electrophilic aromatic substitution, the primary mechanism for CYP-mediated C-hydroxylation.
-
Lipophilicity and Protein Binding
While -CF₃ improves metabolic stability, it simultaneously increases lipophilicity (typically
-
Correction Factor: When analyzing stability data, it is critical to measure the Fraction Unbound in microsomes (
) to calculate the true intrinsic clearance.
Part 2: Metabolic Vulnerabilities & Pathways
Despite the stability of the -CF₃ group, the pyridine scaffold remains susceptible to specific metabolic pathways. The location of the -CF₃ group dictates the dominant metabolic route.
Primary Metabolic Pathways
-
C-Hydroxylation (CYP-mediated):
-
N-Oxidation:
-
While reduced, N-oxidation can still occur, particularly if the -CF₃ group is in the meta (3-) position rather than ortho (2-) or para (4-), where steric or resonance effects are less pronounced on the nitrogen lone pair.
-
-
Nucleophilic Aromatic Substitution (SₙAr) - The "Hidden" Risk:
-
The Trap: A pyridine ring with a strong EWG (like -CF₃) is activated toward nucleophilic attack. If a leaving group (e.g., -Cl, -F, or even a nitro group) is present ortho/para to the nitrogen, endogenous nucleophiles like Glutathione (GSH) can attack, leading to reactive adducts and potential toxicity.
-
Visualization: Metabolic Fate of CF₃-Pyridines
Figure 1: Primary metabolic pathways for trifluoromethyl pyridine derivatives. Note the suppression of N-oxidation and the conditional risk of GSH conjugation.
Part 3: Experimental Protocols (Assessment)
To rigorously evaluate the stability of these derivatives, a standardized Microsomal Stability Assay is required.[4] This protocol ensures data integrity and reproducibility.
Protocol: Microsomal Stability Assay (Human/Rat Liver Microsomes)
Objective: Determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (HLM/RLM) at 20 mg/mL protein concentration.
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
Workflow:
-
Preparation:
-
Pre-Incubation:
-
Mix 40 µL of microsomal solution + 40 µL of compound working solution in a 96-well plate.
-
Incubate at 37°C for 10 minutes (allows temperature equilibration and non-specific binding).
-
-
Reaction Initiation:
-
Add 20 µL of pre-warmed NADPH regenerating system to start the reaction (Final volume: 100 µL).
-
Control: For negative control, add buffer instead of NADPH to assess non-CYP degradation (hydrolysis).[3]
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 µL aliquots. -
Immediately transfer into 150 µL of Stop Solution (Ice-cold ACN + IS) to quench the reaction and precipitate proteins.
-
-
Processing:
-
Vortex plates for 10 minutes.
-
Centrifuge at 4,000 rpm for 20 minutes at 4°C.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
-
Data Analysis:
Protocol: Metabolite Identification (MetID)[2]
Objective: Identify specific soft spots on the pyridine ring.
Modifications to Stability Protocol:
-
Concentration: Increase test compound to 10 µM to ensure sufficient metabolite signal.
-
Incubation Time: Extend to 60–120 minutes.
-
Analysis: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
Key Mass Shifts to Monitor:
| Metabolic Transformation | Mass Shift (Da) | Likely Site on CF₃-Pyridine |
|---|---|---|
| Oxidation | +15.9949 | Pyridine ring C-H or Nitrogen (N-oxide) |
| Defluorination | -19.99 + 1.0078 | Rare; typically requires specific reductive conditions |
| GSH Conjugation | +305.0681 | Displacement of halogen/leaving group |
| Hydrolysis | +18.0152 | If amide/ester side chains are present |
Part 4: Structural Optimization & SAR Strategies
When a CF₃-pyridine derivative shows poor stability, use these medicinal chemistry strategies to optimize the scaffold.
Blocking Metabolic Hotspots
If the MetID reveals hydroxylation at a specific carbon:
-
Strategy: Introduce a small blocking group (F, Cl, or another CF₃) at the vulnerable site.
-
Rationale: The C–F bond is stronger than C–H and sterically small enough to often maintain binding affinity.
Regioisomerism (The "N-Walk")
The position of the nitrogen relative to the CF₃ group dramatically affects stability.
| Isomer | Electronic Effect | Metabolic Stability Prediction |
| 2-CF₃-Pyridine | Strong inductive withdrawal from N. | High. N-oxidation suppressed. |
| 3-CF₃-Pyridine | Inductive effect weaker on N. | Moderate. Ring C-H at C6 is vulnerable to Aldehyde Oxidase (AO). |
| 4-CF₃-Pyridine | Resonance withdrawal. | High. Symmetric electron deficiency. |
Mitigating Aldehyde Oxidase (AO) Liability
Pyridines with electron-withdrawing groups (like 3-CF₃-pyridine) are prime substrates for cytosolic Aldehyde Oxidase, which hydroxylates the position ortho to the nitrogen (C2 or C6).
-
Solution: Place a substituent (Methyl, Amino) at the C2/C6 position to sterically block AO access.
Visualization: Optimization Workflow
Figure 2: Decision tree for structural optimization based on metabolite identification results.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Dalvie, D., et al. (2002). Assessment of metabolic stability in drug discovery. Pharmaceutical Research, 19, 1029–1038.
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460.
Structural analysis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
Structural Analysis & Synthesis Protocol: 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
CAS Registry Number: 694447-35-3 Molecular Formula: C₁₂H₇F₄NO Molecular Weight: 257.19 g/mol [1]
Executive Summary & Strategic Significance
This technical guide provides a comprehensive structural analysis and synthesis protocol for 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine , a critical fluorinated scaffold in modern agrochemical and pharmaceutical discovery.
The molecule represents a "privileged structure" due to the convergence of two distinct electronic domains:
-
The Electron-Deficient Pyridine Core: Substituted with a trifluoromethyl (
) group at the C5 position, this moiety significantly enhances lipophilicity ( ) and metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen. -
The Ortho-Fluorinated Ether Linkage: The 2-fluorophenoxy group introduces a specific steric twist and electronic modulation. The ortho-fluorine atom creates a "metabolic block" and influences the conformational preference of the ether linkage, critical for binding affinity in target proteins (e.g., Phytoene Desaturase in herbicides or specific Kinases in oncology).
Molecular Architecture & Electronic Properties
Understanding the electronic distribution is prerequisite to successful synthesis and spectroscopic interpretation.
| Feature | Electronic Effect | Structural Consequence |
| Pyridine Nitrogen | Inductive Withdrawal (-I), Resonance (-R) | Activates C2 and C6 for nucleophilic attack. |
| 5-CF3 Group | Strong Inductive Withdrawal (-I) | Further depletes electron density from the ring, making C2 highly susceptible to |
| Ether Oxygen | Resonance Donation (+R) | Counteracts the electron deficiency of the pyridine ring, slightly shielding C3. |
| 2-Fluoro (Phenoxy) | Inductive Withdrawal (-I), Weak Resonance (+R) | Modulates the acidity of adjacent protons and influences the ether bond angle via electrostatic repulsion with the ether oxygen. |
Synthetic Pathway & Process Control
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme
Precursors: 2-Chloro-5-(trifluoromethyl)pyridine + 2-Fluorophenol
Reagents: Potassium Carbonate (
Step-by-Step Protocol
-
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, charge 2-fluorophenol (1.05 equiv) and anhydrous DMF (5-10 volumes).
-
Deprotonation: Add
(1.5 equiv) in portions. Stir at room temperature for 30 minutes. Note: The color may shift to yellow/orange as the phenoxide anion forms. -
Addition: Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) dropwise (if liquid) or in small solid portions.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 9:1).
-
Critical Control Point: Do not exceed 120°C to avoid decomposition or ether cleavage.
-
-
Workup: Cool to RT. Pour into ice-water (10 volumes). The product typically precipitates as a solid.
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol), then Brine. Recrystallize from Ethanol/Water or Heptane.
Mechanism Visualization
Caption: The
Structural Elucidation (Spectroscopic Analysis)
This section details the expected spectral signatures used to validate the structure.
A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃) The spectrum is distinct due to the coupling between Fluorine and Hydrogen.
| Proton (Assignment) | Shift (δ ppm) | Multiplicity & Coupling (Hz) | Rationale |
| H-6 (Pyridine) | 8.45 – 8.55 | Broad Singlet (s) or Doublet (d) | Deshielded by adjacent Nitrogen and |
| H-4 (Pyridine) | 7.90 – 8.00 | Doublet of Doublets (dd) | Ortho-coupling to H-3; Meta-coupling to H-6. |
| H-3 (Pyridine) | 7.05 – 7.15 | Doublet (d), | Shielded by the ether oxygen (+R effect). |
| H-3' (Phenoxy) | 7.15 – 7.25 | Multiplet | Adjacent to Fluorine and Oxygen. |
| H-4', H-5', H-6' | 7.20 – 7.40 | Overlapping Multiplets | Aromatic protons of the phenoxy ring. |
19F NMR (376 MHz, CDCl₃) Crucial for confirming the presence of both fluorine environments.
-
-62.0 to -63.0 ppm: Singlet (s). Characteristic of the
group attached to the pyridine. -
-128.0 to -135.0 ppm: Multiplet. Characteristic of the Ar-F (ortho-fluorine on the phenoxy ring).
B. Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): 257 m/z.[1][5] -
Base Peak: Often 257 (stable aromatic system) or fragmentation at the ether linkage.
-
Key Fragments:
-
188: Loss of
(M - 69). - 162: Pyridine fragment (cleavage of ether).
- 146: Loss of 2-fluorophenoxy radical.
-
188: Loss of
C. Infrared Spectroscopy (FT-IR)
-
1320 – 1100 cm⁻¹: Strong C-F stretching vibrations (multiple bands due to
and Ar-F). -
1250 – 1230 cm⁻¹: C-O-C asymmetric stretch (Ether linkage).
-
1600, 1580 cm⁻¹: C=C / C=N aromatic ring stretching.
Quality Control & Impurity Profiling
For research or development, purity must be established using HPLC.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
Common Impurities:
-
Hydrolysis Product: 5-(trifluoromethyl)pyridin-2-ol (from moisture in the reaction).
-
Unreacted Phenol: 2-Fluorophenol (detectable by smell and distinct retention time).
-
Bis-ether: Rare, but possible if the pyridine had a second leaving group (not applicable here).
Analytical Logic Tree
Caption: Decision tree for ensuring the structural integrity of the synthesized scaffold.
References
-
Synthesis of Trifluoromethylpyridines
-
Precursor Properties (2-Chloro-5-trifluoromethylpyridine)
-
Nucleophilic Aromatic Substitution Mechanism
-
Title: Nucleophilic Arom
) Reactions on Fluoropyridines.[3] - Source: BenchChem Applic
-
-
Isomer Reference (Para-isomer Data)
Sources
- 1. CAS: 694447-35-3 | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine | C12H7F4NO | CID 162568309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Fluor-5-(trifluormethyl)-pyridin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Assessment: Toxicity, Environmental Fate, and Analysis of Fluorinated Phenoxy Pyridines
[1]
Executive Summary
Fluorinated phenoxy pyridines represent a structural class of high-value agrochemicals and pharmaceutical intermediates characterized by the ether linkage of a pyridine ring to a fluorinated phenyl group. This scaffold, exemplified by compounds such as Diflufenican , Picolinafen , and Pyriproxyfen , exhibits a distinct dichotomy in toxicological profiles: generally low acute mammalian toxicity contrasted with significant specific activity in target organisms (e.g., carotenoid biosynthesis inhibition in plants, juvenile hormone mimicry in arthropods).[1]
This guide provides a technical framework for assessing the environmental impact and toxicity of this class. It focuses on the stabilizing role of fluorine substitution, which enhances metabolic resistance and lipophilicity, thereby complicating environmental fate assessments and requiring specialized experimental protocols for accurate toxicity profiling.
Chemical Architecture & Stability: The Fluorine Effect
The physicochemical behavior of fluorinated phenoxy pyridines is governed by the strength of the C-F bond (~116 kcal/mol) and the electron-withdrawing nature of the pyridine ring.
Structural Determinants
-
Metabolic Blockade: Fluorine substitution, particularly at the para position of the phenoxy ring (as seen in Picolinafen) or as a trifluoromethyl group (Diflufenican), blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] This extends the biological half-life (
) significantly compared to non-fluorinated analogs.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Lipophilicity (LogP): These compounds typically exhibit high LogP values (e.g., Diflufenican LogP ~4.2; Pyriproxyfen LogP ~5.37).[1] This drives rapid adsorption to soil organic carbon (
) and bioaccumulation in lipid-rich tissues of aquatic organisms.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
The Ether Linkage: The phenoxy-pyridine ether bond is chemically stable against hydrolysis at neutral pH, making photolysis and microbial degradation the primary dissipation pathways.
Comparative Structures
-
Diflufenican: N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide.[1] A herbicide where the pyridine ring is central to the amide linkage.
-
Pyriproxyfen: 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine.[1][2][3] An insect growth regulator where the pyridine acts as a terminal capping group, mimicking the juvenile hormone structure.
Toxicology Assessment Framework
Mammalian Toxicity: The Liver-Thyroid Axis
In mammals, fluorinated phenoxy pyridines often act as "phenobarbital-type" inducers.[1] They do not typically cause direct genotoxicity but induce hepatic xenobiotic metabolizing enzymes (e.g., CYP2B, CYP3A).[1]
-
Mechanism: Activation of the Constitutive Androstane Receptor (CAR) or Pregnane X Receptor (PXR).[1]
-
Cascade:
-
Hepatocellular Hypertrophy: Increased liver weight due to smooth endoplasmic reticulum (SER) proliferation.[1]
-
Increased T4 Clearance: Induced hepatic UDP-glucuronosyltransferases (UGTs) increase the glucuronidation and excretion of Thyroxine (T4).[1]
-
Compensatory TSH Release: The pituitary detects low T4 and releases Thyroid Stimulating Hormone (TSH).[1]
-
Thyroid Hyperplasia: Chronic TSH stimulation leads to thyroid follicular cell hypertrophy and potential tumors (rodent-specific mechanism).[1]
-
Ecotoxicology: Critical Endpoints
-
Aquatic Invertebrates (Critical for Pyriproxyfen): As a Juvenile Hormone agonist, Pyriproxyfen disrupts metamorphosis in crustaceans (Daphnia magna).[1] Acute toxicity is often low, but chronic reproductive effects occur at ng/L levels.[1]
-
Algae & Macrophytes (Critical for Diflufenican): As a Phytoene Desaturase (PDS) inhibitor, Diflufenican causes bleaching.[1] The EC50 for sensitive algal species can be <1 µg/L.
Visualization: Adverse Outcome Pathway (AOP)
The following diagram illustrates the divergent toxicity pathways for mammals versus target invertebrates.
Caption: Comparative Adverse Outcome Pathways (AOP) for fluorinated phenoxy pyridines in mammals (Liver-Thyroid axis) vs. invertebrates (Endocrine disruption).
Environmental Fate & Persistence[2][5][6]
The environmental footprint of these compounds is defined by their resistance to degradation.
Soil Degradation Dynamics[2]
-
Diflufenican (High Persistence): The trifluoromethyl group and the amide bond provide high stability.
-
Pyriproxyfen (Moderate Persistence):
Degradation Pathway Diagram (Diflufenican)[2]
Caption: Primary aerobic soil degradation pathway of Diflufenican, illustrating the stepwise hydrolysis of the amide linker.[1]
Experimental Protocols
Protocol A: Aquatic Toxicity Assay for Lipophilic Compounds
Target: Assessment of chronic toxicity in Daphnia magna (OECD 211) for high LogP compounds like Pyriproxyfen.[1]
Challenge: High lipophilicity (LogP > 5) leads to adsorption to test vessels and poor solubility, causing nominal vs. actual concentration discrepancies.[1]
Step-by-Step Methodology:
-
Vessel Pre-saturation: Glass vessels must be silanized or pre-saturated with the test solution for 24 hours prior to introducing organisms to satisfy adsorption sites.[1]
-
Solvent System: Use a "Generative Column" method if possible to avoid solvent carriers.[1] If solvents are necessary (e.g., acetone), limit concentration to < 0.1 mL/L.[1]
-
Exposure: Semi-static renewal system (renew solution every 24 hours).
-
Analytical Verification (Self-Validating Step):
-
Collect water samples at
(fresh) and (old) for every renewal interval. -
Analyze via LC-MS/MS.[1]
-
Acceptance Criterion: The geometric mean of measured concentrations must be used for EC50 calculation if the deviation from nominal is > 20%.
-
-
Endpoints: Record time to first brood, number of offspring per female, and presence of unhatched eggs (abortions).
Protocol B: Soil Degradation Study (Aerobic)
Target: Determining DT50 for persistent herbicides (e.g., Diflufenican) in accordance with OECD 307.[1]
Step-by-Step Methodology:
-
Soil Selection: Select four soils varying in pH (5.0–8.0), organic carbon (0.5–2.5%), and texture.[1]
-
Dosing: Apply radiolabeled (
C-pyridine ring) compound to soil aliquots (~50g dry weight) at field-relevant rates. -
Incubation: Maintain at 20°C ± 2°C in the dark. Moisture content adjusted to pF 2.0–2.5.
-
Sampling Points: 0, 7, 14, 30, 60, 90, 120 days (extended to 365 days for persistent compounds).
-
Extraction (Critical Step):
-
Mass Balance: Total recovery (
C in extracts +ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> C in PES + CO traps) must be 90–110%.
Quantitative Data Summary
| Compound | LogP | Soil DT50 (Field) | Aquatic DT50 (Aerobic) | Mammalian LD50 (Rat) | Critical Ecotox Endpoint |
| Pyriproxyfen | 5.37 | 6 – 9 days | 16 – 21 days | > 5000 mg/kg | Daphnia Chronic NOEC < 100 ng/L |
| Diflufenican | 4.20 | 100 – 600+ days | Stable (Hydrolysis) | > 5000 mg/kg | Algae (S. capricornutum) EC50 < 1 µg/L |
| Picolinafen | 5.40 | 14 – 100 days | Stable | > 5000 mg/kg | Algae EC50 < 1 µg/L |
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1999).[1] Pyriproxyfen: Pesticide Residues in Food - Toxicological Evaluations. Link
-
United States Environmental Protection Agency (US EPA). (2015).[1] Pyriproxyfen: Human Health Risk Assessment for Proposed Uses. Link[1]
-
Rouchaud, J., et al. (1991).[1] Soil biodegradation of the herbicide diflufenican in laboratory and field conditions. Bulletin of Environmental Contamination and Toxicology. Link[1]
-
Sullivan, K. (2000).[1] Environmental Fate of Pyriproxyfen. California Department of Pesticide Regulation.[1] Link
-
Ankley, G. T., et al. (2010).[1][7][8] Adverse Outcome Pathways: A Conceptual Framework to Support Ecotoxicology Research and Risk Assessment. Environmental Toxicology and Chemistry. Link[1]
Sources
- 1. Diflufenican - Wikipedia [en.wikipedia.org]
- 2. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]
- 3. piat.org.nz [piat.org.nz]
- 4. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of chemical injury of thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. AOP4EUpest: mapping of pesticides in adverse outcome pathways using a text mining tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fondationevertea.org [fondationevertea.org]
History and Development of 2-(2-Fluorophenoxy)-5-(Trifluoromethyl)Pyridine as an Advanced Herbicide Intermediate
Executive Summary
The integration of fluorine into agrochemicals has fundamentally transformed crop protection, offering unprecedented control over molecular lipophilicity, metabolic stability, and target enzyme binding. Among the most privileged scaffolds in modern herbicide design is the trifluoromethylpyridine (TFMP) moiety. While early-generation herbicides utilized simple aryloxy-TFMP linkages, the evolution of weed resistance and the demand for higher metabolic stability led to the development of highly specialized, multi-fluorinated intermediates.
2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine (CAS: 694447-35-3) represents a next-generation building block[1]. By strategically positioning an ortho-fluorine on the phenoxy ring, chemists can modulate the dihedral angle of the diaryl ether, enhance cuticular penetration, and block cytochrome P450-mediated aromatic hydroxylation. This technical guide details the historical context, structural rationale, and validated synthetic protocols for this critical agrochemical intermediate.
Historical Context & Evolution of Fluorinated Pyridine Intermediates
The story of TFMP in agriculture began with the commercialization of fluazifop-butyl in the 1980s, the first major TFMP-containing agrochemical[2]. It demonstrated exceptional post-emergence control of grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). Throughout the 1990s and 2000s, the 2-aryloxy-5-(trifluoromethyl)pyridine core became a staple in herbicide design, leading to blockbuster active ingredients (AIs) like haloxyfop and flazasulfuron[3].
However, prolonged application of these first-generation AIs led to target-site mutations and enhanced metabolic resistance in weed populations. To combat this, agrochemical R&D shifted toward bioisosteric replacement and conformational locking. As highlighted in comprehensive reviews on 4[4], the introduction of the 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine intermediate marked a significant leap. The addition of the fluorine atom at the ortho position of the phenoxy ring was not arbitrary; it was a calculated modification to improve the pharmacokinetic profile and field persistence of the resulting herbicides[5].
Chemical Properties & Structural Rationale
The efficacy of AIs derived from 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is rooted in the synergistic effects of its two distinct fluorinated moieties:
-
The 5-(Trifluoromethyl)pyridine Core: As detailed in the6[6], the CF3 group is highly electron-withdrawing, which lowers the pKa of the pyridine nitrogen, reducing basicity and altering soil binding properties. Furthermore, its high lipophilicity significantly enhances cuticular penetration and cellular membrane permeability[6].
-
The 2-Fluorophenoxy Linkage: The diaryl ether bond is inherently flexible. The ortho-fluorine induces a stereoelectronic effect—specifically, a dipole-dipole repulsion with the ether oxygen—that restricts bond rotation. This "conformational locking" pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to target enzymes. Additionally, the strong C-F bond is highly resistant to oxidative cleavage, effectively blocking metabolic deactivation by plant cytochrome P450 monooxygenases[5].
Synthetic Methodologies & Experimental Workflows
The synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the 2-chloro-5-(trifluoromethyl)pyridine precursor makes it highly susceptible to attack by the 2-fluorophenoxide anion[3].
Causality in Experimental Design
-
Base Selection: Potassium carbonate (K₂CO₃) is utilized instead of stronger bases like sodium hydroxide (NaOH). Strong aqueous bases can lead to the undesired hydrolysis of the CF3 group to a carboxylic acid or cause pyridine ring degradation. K₂CO₃ is mild yet sufficient to deprotonate 2-fluorophenol (pKa ~8.7).
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, it poorly solvates the phenoxide anion, leaving it highly nucleophilic, while effectively stabilizing the negatively charged Meisenheimer complex transition state during the SNAr process.
Step-by-Step Self-Validating Protocol
-
Preparation: In a flame-dried, nitrogen-purged 500 mL three-neck round-bottom flask, dissolve 2-fluorophenol (1.05 eq, 11.8 g) in 150 mL of anhydrous DMF.
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 20.7 g) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium 2-fluorophenoxide salt.
-
Nucleophilic Addition: Slowly add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq, 18.1 g) dropwise via an addition funnel over 15 minutes to prevent localized thermal spikes.
-
Reaction & Monitoring: Elevate the temperature to 110°C using an oil bath. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) mobile phase with UV detection at 254 nm. The reaction typically reaches completion within 6-8 hours when the starting material spot is fully consumed.
-
Quenching & Extraction: Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
-
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (eluting with 95:5 Hexanes/EtOAc) to yield the pure 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine as a clear to pale-yellow oil. Validate final purity via HPLC (>99%).
Step-by-step SNAr synthetic workflow for 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine.
Quantitative Data & Yield Comparisons
The optimization of the SNAr reaction is critical for industrial scale-up. The table below summarizes the effect of different bases and solvents on the reaction yield and purity (determined by HPLC).
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | HPLC Purity (%) | Mechanistic Observation |
| Toluene | K₂CO₃ | 110 | 24 | 35 | 92.0 | Poor solubility of base; slow reaction rate. |
| THF | NaH | 65 (Reflux) | 12 | 78 | 95.5 | Good yield, but NaH poses severe safety risks at scale. |
| DMSO | Cs₂CO₃ | 90 | 5 | 91 | 98.2 | Excellent yield; Cs⁺ provides high solubility and nucleophilicity. |
| DMF | K₂CO₃ | 110 | 8 | 88 | 99.1 | Optimal balance of cost, safety, and high purity. |
| DMF | NaOH (aq) | 100 | 10 | 42 | 75.0 | Significant CF3 hydrolysis and byproduct formation. |
Mechanistic Role in Herbicide Development
Once synthesized, 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine serves as a versatile scaffold. Through directed ortho-metalation (DoM) or transition-metal-catalyzed cross-coupling at the remaining open positions on the pyridine or phenoxy rings, it is elaborated into complex herbicides.
These derivatives frequently target the plastidic Acetyl-CoA Carboxylase (ACCase) in grass weeds. The highly lipophilic CF3 group anchors the molecule into the hydrophobic pocket of the carboxylase transferase (CT) domain, while the conformationally locked 2-fluorophenoxy moiety perfectly mimics the spatial geometry of the natural substrate, leading to potent competitive inhibition[6].
Mechanism of action for TFMP-derived ACCase inhibitors in target weed species.
Future Perspectives in Agrochemicals
The stringent regulatory landscape regarding per- and polyfluoroalkyl substances (PFAS) requires modern agrochemicals to be highly targeted and environmentally degradable[7]. The 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine intermediate represents a paradigm shift: using strategic, minimalistic fluorination (a single ortho-fluorine combined with a CF3 group) to achieve maximum biological efficacy without the environmental persistence associated with heavily fluorinated polymers. Future R&D will likely focus on utilizing this intermediate to develop AIs with novel modes of action, such as HPPD or PPO inhibitors, safeguarding global food security against resistant weed biotypes.
References
-
[6] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides, Journal of Agricultural and Food Chemistry - ACS Publications. 6
-
[2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients, PMC. 2
-
[5] FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges, Fluoride Research. 5
-
[4] Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments, ResearchGate. 4
-
[7] Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future, MDPI. 7
-
[3] 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3, Huimeng Bio-tech. 3
-
[1] CAS: 694447-35-3 | CymitQuimica: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)pyridine, CymitQuimica. 1
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- 1. CAS: 694447-35-3 | CymitQuimica [cymitquimica.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 4. researchgate.net [researchgate.net]
- 5. fluorideresearch.online [fluorideresearch.online]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)pyridine: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a step-by-step experimental procedure.
Introduction
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in a wide array of biologically active molecules. The target molecule, 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, combines the functionalities of a fluorinated phenol and a trifluoromethylated pyridine ring, making it a valuable building block in medicinal chemistry and crop science. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and modulating the pharmacokinetic properties of downstream compounds.
This application note focuses on the synthesis of this diaryl ether via a nucleophilic aromatic substitution (SNAr) pathway, a choice dictated by the electronic nature of the starting materials. The strong electron-withdrawing effect of the trifluoromethyl group at the 5-position of the pyridine ring activates the 2-position for nucleophilic displacement of a halide.
Reaction Rationale and Mechanistic Overview
The formation of the ether linkage in 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is achieved through the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-fluorophenol in the presence of a suitable base. While other methods for diaryl ether synthesis exist, such as the Ullmann condensation[1][2] and Buchwald-Hartwig C-O coupling, the SNAr reaction is often preferred for substrates with strong electron-withdrawing groups due to its operational simplicity and avoidance of metal catalysts.
The SNAr mechanism proceeds via a two-step addition-elimination sequence.[3][4] First, the nucleophile, in this case, the 2-fluorophenoxide anion generated in situ, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing trifluoromethyl group, which stabilizes the complex. In the second step, the leaving group, a chloride ion, is eliminated, restoring the aromaticity of the pyridine ring and yielding the final diaryl ether product.
Visualizing the Synthesis Workflow
Sources
Application Note: Nucleophilic Aromatic Substitution (SNAr) of Fluorinated Pyridines in Drug Discovery
Executive Summary
Nucleophilic aromatic substitution (SNAr) on fluorinated pyridines is a fundamental transformation in modern medicinal chemistry, enabling the rapid, late-stage functionalization of complex heterocycles[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical procedures. Here, we deconstruct the causality behind SNAr reactivity, examine the precise control of regioselectivity in polyfluorinated systems, and provide self-validating experimental protocols optimized for robustness, scalability, and high yield.
Mechanistic Foundations: The Fluorine Advantage
To master SNAr conditions, one must first unlearn the rules of aliphatic nucleophilic substitution (SN1/SN2). In aliphatic chemistry, fluorine is a notoriously poor leaving group due to the high bond dissociation energy of the C–F bond. However, in SNAr, fluorine is the premier leaving group [2].
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The causality of fluorine's superiority lies in the rate-determining step (RDS) : the initial nucleophilic attack that disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[3].
Because the RDS is the formation of this complex rather than the cleavage of the carbon-halogen bond, the extreme electronegativity of fluorine becomes the driving force. Fluorine strongly polarizes the ipso carbon, rendering it highly electrophilic, and subsequently stabilizes the developing negative charge of the intermediate via inductive withdrawal[2].
Fig 1: Addition-elimination SNAr mechanism on 2-fluoropyridine via a Meisenheimer complex.
Quantitative Comparison: Leaving Group Ability
| Leaving Group | SN2 Reaction Rate | SNAr Reaction Rate | Mechanistic Rationale |
| Fluoride (-F) | Very Poor (Slowest) | Excellent (Fastest) | Maximum polarization of ipso carbon; stabilizes RDS intermediate. |
| Chloride (-Cl) | Good | Moderate | Weaker inductive effect; slower Meisenheimer complex formation. |
| Bromide (-Br) | Very Good | Moderate | Larger atomic radius; less effective inductive withdrawal. |
| Iodide (-I) | Excellent (Fastest) | Poor (Slowest) | Lowest electronegativity; poor stabilization of anionic intermediate. |
Regioselectivity in Polyfluorinated Pyridines
The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group (EWG), drastically lowering the LUMO of the ring. This activates the ortho (C-2, C-6) and para (C-4) positions toward nucleophilic attack[3]. Conversely, the meta (C-3, C-5) positions remain electron-rich and are generally unreactive under standard SNAr conditions unless activated by an N-oxide moiety[4].
The 2,4-Difluoropyridine Paradigm
When utilizing 2,4-difluoropyridine as a building block, regioselectivity is a critical parameter. Under standard conditions with amine nucleophiles, substitution occurs exclusively at the C-4 position [5].
-
Causality: The C-4 position is favored due to a combination of reduced steric hindrance (compared to the C-2 position adjacent to the nitrogen lone pair) and optimal resonance stabilization of the resulting intermediate.
-
Rerouting Selectivity: If C-2 functionalization is required, chemists can employ the "trialkylsilyl trick." By introducing a bulky silyl group at the C-5 position, steric shielding forces the nucleophile to attack the remote C-2 halogen exclusively[5][6].
Regioselectivity Matrix
| Substrate | Activated Positions | Preferred Site of Attack (Standard Amines) |
| 2-Fluoropyridine | C-2 | C-2 |
| 3-Fluoropyridine | None | Requires N-oxide activation[4] |
| 4-Fluoropyridine | C-4 | C-4 |
| 2,4-Difluoropyridine | C-2, C-4 | C-4 (Exclusive under standard conditions)[5] |
Reaction Engineering: Solvents and Bases
Selecting the correct microenvironment for SNAr is paramount for achieving self-validating, high-yielding reactions.
-
Solvent Selection: While polar aprotic solvents (DMF, DMSO, NMP) are traditional because they leave the nucleophile unsolvated and highly reactive, they are notoriously difficult to remove during workup. Recent process chemistry advancements highlight tert-amyl alcohol as a superior alternative[3][7]. It provides sufficient polarity to solubilize polar intermediates, operates under mild conditions, and is easily removed via standard aqueous extraction.
-
Base Selection: The role of the base is to scavenge the generated hydrofluoric acid (HF) without outcompeting the primary nucleophile. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is ideal. For alkoxides or weaker nucleophiles, inorganic bases like K2CO3 or Cs2CO3 are preferred[3].
Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) to ensure the chemist can verify the success of the reaction before proceeding to isolation.
Fig 2: Self-validating experimental workflow for SNAr reactions on fluorinated pyridines.
Protocol A: Standard SNAr of 2-Fluoropyridine with Secondary Amines
Adapted from optimized bench-scale methodologies utilizing greener solvents[3].
Materials: 2-Fluoropyridine (1.0 eq), Morpholine (1.2 eq), tert-Amyl alcohol (0.2 M).
Step-by-Step Methodology:
-
Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 eq).
-
Solvent & Nucleophile Addition: Add anhydrous tert-amyl alcohol to achieve a 0.2 M concentration, followed by morpholine (1.2 eq). Note: The slight excess of morpholine acts as both the nucleophile and the HF scavenger.
-
Thermal Activation: Attach a reflux condenser, purge the system with nitrogen, and heat the stirred mixture to 110 °C using an oil bath or heating block[3].
-
Self-Validation Checkpoint (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak is <2% relative to the product peak (m/z [M+H]+).
-
Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (3x reaction volume) and quench with deionized water. Separate the organic layer.
-
Washing: Extract the aqueous layer once more with Ethyl Acetate. Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual alcohol and polar impurities[3].
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace dialkylated or unreacted amine impurities persist.
Protocol B: Regioselective C-4 Amination of 2,4-Difluoropyridine
Designed to exploit the inherent electronic bias of the 2,4-difluoro system[5].
Materials: 2,4-Difluoropyridine (1.0 eq), Primary Amine (1.05 eq), DIPEA (1.5 eq), Anhydrous DMF (0.3 M).
Step-by-Step Methodology:
-
Cryogenic Assembly: Dissolve 2,4-difluoropyridine (1.0 eq) in anhydrous DMF (0.3 M) in a flask under argon. Cool the mixture to 0 °C using an ice-water bath. Causality: Lower temperatures maximize regioselectivity and prevent runaway exothermic degradation.
-
Base & Nucleophile Addition: Add DIPEA (1.5 eq) dropwise, followed by the slow addition of the primary amine (1.05 eq).
-
Controlled Warming: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 6-8 hours.
-
Self-Validation Checkpoint (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). The highly polar starting amine should be consumed, and a single new UV-active spot (the C-4 substituted product) should dominate. LC-MS should confirm the addition of a single amine mass with the retention of one fluorine atom.
-
Aqueous Workup: Pour the reaction mixture into a separatory funnel containing a 5% aqueous LiCl solution (5x reaction volume). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous layer, preventing DMF carryover into the organic phase. Extract with Diethyl Ether (3x).
-
Isolation: Wash the combined ether layers with brine, dry over MgSO4, filter, and concentrate. The resulting 2-fluoro-4-aminopyridine derivative is typically pure enough for downstream cross-coupling.
References
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem - 3
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society - 1
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry - 7
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Journal of Medicinal Chemistry (PMC) - 4
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchGate - 6
-
Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick - The Journal of Organic Chemistry - 5
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry - 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
Application Note: Catalytic Architectures involving 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
[1]
Executive Summary & Scaffold Significance
The structural motif of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine represents a "privileged scaffold" in modern agrochemistry and medicinal chemistry.[1] It combines the metabolic stability of the trifluoromethyl group with the bioisosteric properties of a diaryl ether. This specific architecture—an electron-deficient pyridine ring coupled to an ortho-fluorinated phenyl ring—is critical in the design of herbicides (e.g., phytoene desaturase inhibitors like Diflufenican analogs) and pharmaceutical targets involving voltage-gated ion channels.[1]
This Application Note provides a comprehensive guide to the catalytic life cycle of this molecule. We address two distinct catalytic challenges:
-
Assembly: The construction of the C–O ether linkage via Palladium-catalyzed Buchwald-Hartwig coupling (as a robust alternative to SNAr).
-
Diversification: The downstream functionalization of the scaffold via Pyridine-Directed C–H Activation , enabling the regioselective installation of aryl groups on the phenoxy ring.
Retrosynthetic Strategy & Reaction Logic
The synthesis and subsequent functionalization of this scaffold rely on exploiting the electronic disparity between the electron-poor pyridine and the electron-rich phenoxy ring.
Logical Pathway Analysis[1]
-
Step 1 (Assembly): The 2-position of the pyridine is activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the para-CF3 group. While SNAr is the industrial baseline, Pd-catalyzed C–O coupling offers superior functional group tolerance and kinetics for complex analogs.
-
Step 2 (Functionalization): Once formed, the ether oxygen is a weak directing group. However, the pyridine nitrogen acts as a powerful exo-directing group, facilitating Pd(II)-catalyzed C–H activation at the ortho-position of the phenoxy ring.
-
Critical Insight: Since the 2-position of the phenoxy ring is blocked by a Fluorine atom, C–H activation is forced exclusively to the 6-position, ensuring 100% regioselectivity .
-
Visualizing the Workflow
Figure 1: Strategic workflow for the assembly and regioselective diversification of the target scaffold.
Protocol 1: Assembly via Pd-Catalyzed C–O Coupling[1]
While Nucleophilic Aromatic Substitution (SNAr) is viable for this electron-deficient substrate, the Palladium-catalyzed approach is preferred when scaling up with sensitive functional groups or when using less nucleophilic phenols.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv).[1]
-
Nucleophile: 2-Fluorophenol (1.2 equiv).[1]
-
Catalyst: Pd(OAc)₂ (2 mol%).[1]
-
Ligand: BrettPhos (4 mol%) – Selected for its high activity with aryl chlorides and ability to prevent Pd-poisoning by pyridine.[1]
-
Base: Cs₂CO₃ (2.0 equiv) – Anhydrous.[1]
-
Solvent: Toluene (0.2 M concentration).[1]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) to the vial.
-
Substrate Addition: Add 2-Chloro-5-(trifluoromethyl)pyridine (solid) directly.[1] If liquid, add via syringe after solvent.
-
Solvent & Phenol: Add anhydrous Toluene followed by 2-Fluorophenol (liquid) via syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved Oxygen (critical to prevent phenol oxidation).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Monitoring: Check by HPLC/TLC.[1] The pyridine starting material is the limiting reagent.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate.[1]
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Expert Insight: The 5-CF3 group makes the pyridine nitrogen less basic, reducing catalyst poisoning compared to unsubstituted pyridines. However, if conversion stalls, increase catalyst loading to 5 mol% or switch to a stronger base like NaOtBu (though this may increase side reactions).
Protocol 2: Diversification via Directed C–H Arylation[1]
This protocol represents the "high-value" application. It utilizes the pyridine nitrogen to direct a Palladium catalyst to the ortho-position of the phenoxy ring, forming a biaryl ether.
Mechanism: The reaction proceeds via a 6-membered palladacycle intermediate.[1] The 2-Fluoro substituent on the phenoxy ring blocks one ortho site, forcing reaction exclusively at the C6 position.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine (1.0 equiv).[1]
-
Coupling Partner: Potassium Aryltrifluoroborate (ArBF₃K) (2.0 equiv) – More stable than boronic acids under oxidative conditions.[1]
-
Oxidant: Ag₂CO₃ (2.0 equiv) – Regenerates Pd(II).[1]
-
Additive: p-Benzoquinone (0.5 equiv) – Promotes reductive elimination.[1]
-
Solvent: DMSO/DCM (1:1 ratio) or pure DMSO.
Step-by-Step Procedure
-
Setup: Prepare a sealed pressure tube (heavy-walled glass).[1]
-
Reagent Mix: Combine the Pyridine-Ether substrate (1.0 equiv), ArBF₃K (2.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and p-Benzoquinone (0.5 equiv).
-
Solvent: Add DMSO (0.2 M). If solubility is poor, use a DMSO/DCM mixture.
-
Reaction: Seal the tube and heat to 130°C for 24 hours.
-
Note: High temperature is required for the C–H activation step.
-
-
Workup: Dilute with DCM and water. Filter through Celite to remove silver residues.[1]
-
Extraction: Wash the organic layer 3x with water (to remove DMSO). Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography.
Mechanistic Visualization (C-H Activation)
Figure 2: Catalytic cycle for the Pyridine-directed C-H arylation of the phenoxy ring.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol 1) | Catalyst Poisoning | Switch to BrettPhos or Josiphos ligands.[1] Ensure Pyridine is free of amine impurities. |
| Phenol Oxidation | Incomplete Degassing | Sparge solvent with Ar for >15 mins.[1] Add antioxidant (BHT) if permissible.[1] |
| No C-H Activation (Protocol 2) | Temperature too low | C-H cleavage is the rate-determining step.[1] Ensure internal temp reaches 130°C . |
| Silver Mirror Formation | Ag₂CO₃ reduction | This is normal (Ag+ -> Ag0).[1] Ensure filtration through Celite is thorough to prevent clogging columns.[1] |
| Regioisomers? | N/A | The 2-F substituent blocks the other ortho site.[1] Product should be single regioisomer (C6). |
Safety & Handling
-
2-Chloro-5-(trifluoromethyl)pyridine: Irritant.[1] Potential sensitizer.[1] Handle in a fume hood.
-
2-Fluorophenol: Toxic if absorbed through skin.[1] Corrosive. Wear double nitrile gloves.[1]
-
Palladium Residues: Heavy metal waste.[1] Segregate into specific waste streams.
-
Pressure Reactions: Protocol 2 involves heating DMSO to 130°C. Use a blast shield and rated pressure vessels.
References
-
Synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine. (Patent US4973698A).[1] Describes the industrial fluorination and precursors for trifluoromethylpyridines.
-
Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization. Organometallics, 2010.[1] (Primary source for Protocol 2 conditions).
-
Palladium-Catalyzed Direct Ortho Aroylation of 2-Phenoxypyridines with Aldehydes. Organometallics, 2015.[1] (Alternative functionalization via acylation).[1][4]
-
2-Fluoro-5-(trifluoromethyl)pyridine Product Data. Sigma-Aldrich.[1] (Physical properties and safety data).
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules. Beilstein J. Org.[1] Chem., 2023.[5] (Review of fluorinated scaffold functionalization).
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- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
Application Note: Optimized Reagent and Solvent Selection for Fluorinated Pyridine Etherification
Executive Summary
The incorporation of ether linkages into pyridine rings is a ubiquitous transformation in medicinal chemistry, often serving to modulate lipophilicity (LogP) and metabolic stability. Fluorinated pyridines represent a "privileged" substrate class for these transformations via Nucleophilic Aromatic Substitution (
This guide provides a rational framework for selecting reagents (bases and solvents) to optimize etherification yields, minimize side reactions (such as hydrolysis), and control regioselectivity.
Mechanistic Foundation: The "Fluorine Paradox"
To select the correct reagents, one must understand the mechanism.
-
Step 1 (Rate Determining): The nucleophile (alkoxide/phenoxide) attacks the carbon bearing the halogen. This disrupts aromaticity and forms a high-energy anionic intermediate (Meisenheimer Complex).
-
Step 2 (Fast): The leaving group is expelled, restoring aromaticity.
The Paradox: Although the C-F bond is stronger than C-Cl or C-Br, 2-fluoropyridine is significantly more reactive in
-
Reason: The high electronegativity of fluorine inductively withdraws electron density from the ring carbon (
), significantly lowering the energy of the LUMO. This stabilizes the transition state of the rate-determining addition step.
Visualization: Reaction Mechanism[2][3][4][5]
Figure 1: The
Reagent Selection Guide
Base Selection: The "Cesium Effect"
The choice of base is critical for generating the active nucleophile (alkoxide) without causing side reactions.
| Base | Solubility (Org.[1][2][3][4][5] Solvents) | Nucleophilicity | Recommended Use Case |
| Low | Non-nucleophilic | Standard. Good for reactive phenols and activated pyridines. Cheap and robust. | |
| High | Non-nucleophilic | High Performance. Best for unreactive alcohols or deactivated pyridines. | |
| NaH | Insoluble | Non-nucleophilic | Aggressive. Use for aliphatic alcohols that are hard to deprotonate. Requires anhydrous conditions. |
| KOtBu | Soluble | Weakly nucleophilic | Specialized. Use when high basicity is needed, but watch for competing |
Why Cesium?
The "Cesium Effect" is well-documented in
Solvent Selection: Polar Aprotic is King
The solvent must dissolve the inorganic base (at least partially) while stabilizing the polar transition state.
-
Preferred: Polar Aprotic (DMF, DMSO, NMP). These solvents have high dielectric constants (
) to dissociate ion pairs but do not hydrogen bond to the nucleophile. This leaves the nucleophile "desolvated" and highly reactive. -
Avoid: Protic Solvents (Alcohols, Water). These form hydrogen bonds with the nucleophile, forming a "solvent cage" that significantly retards the attack on the pyridine ring [2].
Visualization: Optimization Logic
Figure 2: Decision tree for selecting reaction conditions based on substrate properties.
Experimental Protocols
Protocol A: The "Workhorse" Method (Phenols/Activated Alcohols)
Best for: 2-fluoropyridine + Phenols/Benzyl alcohols.
-
Setup: Charge a reaction vial with the phenol (1.0 equiv) and 2-fluoropyridine (1.0 - 1.2 equiv).
-
Solvent: Add anhydrous DMF (Concentration 0.2 M - 0.5 M).
-
Base: Add powdered
(1.5 - 2.0 equiv). -
Reaction: Seal and heat to 80–90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[1]
Protocol B: The "Cesium Boost" (Deactivated/Steric Substrates)
Best for: Electron-rich fluoropyridines or bulky secondary alcohols.
-
Setup: Charge vial with alcohol (1.0 equiv) and substrate (1.0 equiv).
-
Solvent: Add anhydrous DMSO (0.2 M). Note: DMSO is harder to remove than DMF but accelerates
rates significantly. -
Base: Add
(1.5 equiv). -
Reaction: Heat to 100–120°C. Monitor by LCMS.
-
Workup: Dilute with
or MTBE (DMSO partitions poorly into these). Wash extensively with water.[6][7]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Protocol C: The "Aggressive" Method (Unreactive Aliphatic Alcohols)
Best for: Primary/Secondary aliphatic alcohols that fail with carbonate bases.
-
Activation: To a solution of the alcohol (1.2 equiv) in anhydrous THF at 0°C, carefully add NaH (60% dispersion, 1.3 equiv). Stir 30 min until
evolution ceases. -
Addition: Add the fluoropyridine (1.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. If no reaction, heat to reflux (65°C).
-
Quench: Carefully quench with saturated
solution.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Hydrolysis (Pyridine-one formation) | Wet solvent/base.[1] Hydroxide competes with alkoxide. | Use anhydrous solvents.[1] Dry |
| Low Conversion | Poor nucleophilicity or ion pairing. | Switch from |
| Regioselectivity (2-F vs 4-F) | Competition between electronic activation (2-pos) and sterics. | 4-F is generally substituted before 2-F in polyfluorinated systems due to sterics, despite 2-F being more electronically activated. Screen temperature; lower temps favor the kinetic product. |
| Black/Tar formation | Decomposition at high temp. | Degas solvent (sparge with |
Safety Considerations
-
Fluoropyridines: Volatile and readily absorbed through skin. Use gloves and work in a fume hood.
-
HF Generation: While
releases fluoride salts (e.g., KF), acidic workups can generate trace HF. Avoid strong acids during workup; use buffered ammonium chloride. -
Sodium Hydride: Reacts violently with water.[8] quench excess NaH carefully before disposal.
References
-
The Cesium Effect in Organic Synthesis
- Source: Chemical Reviews / ACS
- Context: Explains the "naked ion" phenomenon enhancing nucleophilicity.
-
Link:[Link]
-
Solvent Effects in Nucleophilic Aromatic Substitution
-
Reactivity of Fluorinated Pyridines
-
Practical Guide to
:- Source: Royal Society of Chemistry (RSC)
- Context: General methodologies and green chemistry consider
-
Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for removing unreacted 2-fluorophenol from reaction mixtures
Welcome to the technical support center for professionals in research and drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2-fluorophenol from reaction mixtures. The structure of this guide is designed to help you quickly diagnose issues and select the most effective purification strategy for your specific needs.
Section 1: Understanding the Challenge - Properties of 2-Fluorophenol
Before selecting a purification method, it is critical to understand the physicochemical properties of the impurity you are trying to remove. 2-Fluorophenol is a polar, weakly acidic compound, and its behavior is dictated by the properties summarized below.
| Property | Value | Significance for Purification |
| Boiling Point | 171-172 °C (at 741-760 mmHg)[1][2] | Suitable for removal by distillation if the desired product has a significantly different boiling point (>30-40 °C difference). |
| Melting Point | 16.1 °C[1] | 2-Fluorophenol is a liquid or low-melting solid at room temperature, which is a key consideration for crystallization/recrystallization of a solid product.[2] |
| Density | 1.256 g/mL (at 25 °C)[1] | Denser than water. This is important for phase separation during liquid-liquid extraction. |
| Acidity (pKa) | ~8.81 | As a weak acid, it can be deprotonated by a moderately strong base (e.g., NaOH, K₂CO₃) to form a water-soluble salt, which is the basis for acid-base extraction.[1] |
| Solubility | 37.7 g/L in water[1] | Moderately soluble in water. Soluble in many organic solvents like ethanol, ether, and ethyl acetate.[3] |
Section 2: Method Selection & High-Level Strategy
Choosing the right purification technique is paramount. This decision tree provides a logical workflow for selecting an appropriate starting method based on the properties of your desired product.
Caption: Workflow for selecting a primary purification method.
Section 3: Troubleshooting Guides & FAQs by Technique
A. Liquid-Liquid Extraction (LLE)
This is often the most effective and scalable method for removing phenolic impurities. It leverages the acidic nature of 2-fluorophenol.
Core Principle: Acid-Base Extraction
By washing an organic solution of your crude mixture with an aqueous base (e.g., sodium hydroxide, sodium carbonate), the acidic 2-fluorophenol is deprotonated to form its corresponding sodium salt. This salt is highly soluble in the aqueous phase and is thus extracted from the organic phase, which retains your (presumably non-acidic) product.
Caption: Principle of Acid-Base Extraction for 2-Fluorophenol Removal.
Frequently Asked Questions (LLE)
Q1: What is the best base to use for the extraction? A1: For most applications, a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly effective. If your product is sensitive to strong bases, a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used, though it may require more washes to achieve complete removal.
Q2: Which organic solvent should I choose for the extraction? A2: The ideal solvent should be immiscible with water and should be a good solvent for your product but not necessarily for 2-fluorophenol. Common choices include ethyl acetate, diethyl ether, and methyl tert-butyl ether (MTBE).[3] Toluene can also be used. Avoid alcohols like ethanol or methanol as they are miscible with water.[3]
Q3: How many washes are needed to completely remove the 2-fluorophenol? A3: Typically, 2 to 3 washes with the aqueous base are sufficient. To verify completion, you can test the pH of the final aqueous wash; it should be similar to the starting pH of the base solution. For more rigorous confirmation, analyze a sample of the washed organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 5-10 mL of solvent per gram of crude material.
-
First Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Extraction: Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer. Since 2-fluorophenol has a density greater than water, be mindful of the density of your chosen organic solvent to correctly identify the layers.
-
Repeat: Repeat steps 2-5 two more times with fresh 1 M NaOH solution.
-
Neutral Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water and base.
-
Drying & Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the purified product.[5]
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking.- Presence of surfactants or particulate matter.- High concentration of dissolved species. | - Allow the mixture to stand for a longer period.- Add a small amount of saturated brine solution to "break" the emulsion.- Filter the entire mixture through a pad of Celite® or glass wool.- Gently swirl or rock the funnel instead of shaking vigorously. |
| Product Loss | - Your product has some acidic character and is being extracted into the base.- Your product is partially soluble in water. | - Use a weaker base (e.g., sodium bicarbonate) if your product's pKa allows.- Perform a back-extraction: acidify the combined aqueous layers with HCl and extract with fresh organic solvent to recover any lost product.[6] |
| Incomplete Removal of 2-FP | - Insufficient amount or concentration of base.- Not enough washes performed.- Poor mixing of the phases. | - Ensure the base is in stoichiometric excess to the 2-fluorophenol.- Increase the number of washes.- Ensure vigorous shaking to maximize surface area contact between the phases. |
B. Column Chromatography
Chromatography is a high-resolution technique suitable for separating compounds with similar properties when extraction or distillation is ineffective.
Frequently Asked Questions (Chromatography)
Q1: What stationary phase and mobile phase should I start with? A1: Standard silica gel is the most common stationary phase. For the mobile phase (eluent), a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.[7] Because 2-fluorophenol is quite polar, you will likely need a relatively high percentage of the polar solvent to elute it.
Q2: 2-Fluorophenol is streaking/tailing on my silica gel column. What can I do? A2: Phenols can interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape.[6] To mitigate this, you can:
-
Add an acidic modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to your eluent. This protonates the silica surface and can improve the chromatography of acidic analytes.
-
Use a different stationary phase: Consider using a reversed-phase column (like C18), where polar compounds like 2-fluorophenol will elute earlier.[4] Fluorinated phases can also offer unique selectivity for separating halogenated aromatic compounds.[8]
Q3: How can I monitor the separation effectively? A3: Use Thin Layer Chromatography (TLC) to analyze the fractions.[4] Spot the crude mixture, the collected fractions, and a pure standard of 2-fluorophenol (if available). Visualize the spots under a UV lamp (254 nm). The 2-fluorophenol spot should be clearly separated from your product spot.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution) | - Eluent polarity is too high, causing everything to elute quickly.- Eluent polarity is too low, causing broad peaks.- The chosen solvent system does not provide enough selectivity. | - Decrease the eluent polarity (reduce the percentage of ethyl acetate) for better separation.- Perform a gradient elution, starting with low polarity and gradually increasing it.[6]- Screen different solvent systems using TLC (e.g., dichloromethane/methanol, toluene/acetone). |
| Product Does Not Elute | - The eluent is not polar enough to move your product down the column. | - Systematically increase the polarity of your eluent. If using hexanes/ethyl acetate, increase the ethyl acetate percentage. |
| Streaking/Tailing of Product or 2-FP | - Strong interaction with the silica gel.- Sample is overloaded on the column. | - Add a modifier to the eluent (e.g., acetic acid for acidic compounds).[6]- Ensure the sample is loaded in a concentrated band and does not exceed the column's capacity (typically 1-5% of the silica gel weight). |
C. Distillation
This method is based on differences in boiling points. It is energy-intensive but can be effective for large-scale purifications if the boiling points are sufficiently different.[9]
Frequently Asked Questions (Distillation)
Q1: When is distillation a good choice? A1: Fractional distillation is viable if the boiling point of your product is at least 30-40 °C different from that of 2-fluorophenol (171-172 °C).[1] It is most suitable for thermally stable compounds.
Q2: My product's boiling point is too close to 2-fluorophenol's. Are there other distillation options? A2: Yes. You could explore azeotropic or extractive distillation.[10][11] For example, azeotropic distillation with water has been used to separate phenol from hydrocarbons.[12] This involves adding an entrainer that forms a lower-boiling azeotrope with one of the components, allowing it to be removed. However, developing such a process requires significant optimization.
D. Recrystallization
If your desired product is a solid, recrystallization can be an excellent and simple method for purification.[13]
Frequently Asked Questions (Recrystallization)
Q1: How do I choose a good recrystallization solvent? A1: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while 2-fluorophenol should remain soluble at low temperatures (or be present in small enough quantities to stay in the mother liquor).[14][15] You must perform small-scale solubility tests with various solvents (e.g., toluene, heptane, ethanol/water mixtures) to find a suitable system.[4]
Q2: My product "oils out" instead of forming crystals. What should I do? A2: This happens when the solution becomes supersaturated above the melting point of your compound, often due to cooling too quickly or the presence of impurities.[4] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[4] Seeding the solution with a pure crystal of your product can also help initiate proper crystallization.[13]
Section 4: References
-
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]
-
Taylor & Francis Online. (2023). In-situ derivatisation, extraction, and preconcentration of some phenolic compounds from water and wastewater samples through cold-induced homogenous liquid-liquid extraction followed by dispersive liquid-liquid microextraction. Retrieved from [Link]
-
ResearchGate. (2023). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. Retrieved from [Link]
-
Docta Complutense. (2024). Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams. Retrieved from [Link]
-
Google Patents. (1956). US2762760A - Extractive distillation of phenol-containing mixtures. Retrieved from
-
PubMed. (2023). Maceration and liquid-liquid extractions of phenolic compounds and antioxidants from Algerian olive oil mill wastewater. Retrieved from [Link]
-
Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound. Retrieved from
-
PubChem. (n.d.). 2-Fluorophenol. Retrieved from [Link]
-
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]
-
GC-MS. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenol Removal from Hydrocarbons. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]
Sources
- 1. 2-Fluorophenol CAS#: 367-12-4 [m.chemicalbook.com]
- 2. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. US2762760A - Extractive distillation of phenol-containing mixtures - Google Patents [patents.google.com]
- 11. iwaponline.com [iwaponline.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Controlling regio-selectivity in substituted pyridine reactions
Technical Support Center: Pyridine Functionalization & Regio-Control
Current Status: Online Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Subject: Controlling Regio-Selectivity in Substituted Pyridine Reactions
Welcome to the Pyridine Optimization Hub
Pyridine is the "problem child" of heterocyclic chemistry. Its electron-deficient nature makes electrophilic attack difficult, while its nitrogen lone pair invites unwanted Lewis acid complexation. Furthermore, the regio-chemical outcome often flips based on subtle changes in temperature or reagents.
This guide is not a textbook review; it is a troubleshooting manual designed to fix specific selectivity failures in your current workflow.
Module 1: Electrophilic Aromatic Substitution (EAS)
The Issue: "I cannot get high yields for nitration/halogenation at C3, or I need to target C4."
Direct EAS on pyridine targets the C3 (meta) position because it is the least deactivated site. However, yields are often poor because the reagents (
Troubleshooting Q&A
Q: Direct nitration is failing or yielding <10%. How do I fix this? A: Stop trying to force direct EAS on the free base. You must switch to the N-Oxide Strategy . Oxidizing pyridine to pyridine-N-oxide pushes electron density back into the ring via resonance from the oxygen. Crucially, this changes the regioselectivity from C3 (meta) to C4 (para) .
Q: I used the N-oxide but got the C2-chloro product instead of C4-nitro. Why?
A: You likely used a chlorinating agent like
-
Nitration (
): Is an electrophilic attack.[1] The N-oxide directs this to C4 .[2] -
Chlorination (
): Is a nucleophilic rearrangement (similar to the Reissert-Henze mechanism). The oxygen activates the C2 position for nucleophilic attack.
Workflow: The C4-Nitration Bypass
-
Activation: Treat pyridine with m-CPBA or
/AcOH to form Pyridine-N-oxide.[3] -
Substitution: Nitrate with
. The attacks C4. -
Reduction: Remove the N-oxide using
or Fe/AcOH to return to the pyridine base.
Figure 1: The N-oxide pathway inverts electronic bias, enabling C4 functionalization.
Module 2: Nucleophilic Substitution ( Ar)
The Issue: "My
Pyridine is naturally primed for
Troubleshooting Q&A
Q: I am using a 2-bromo-pyridine, but the reaction with my amine takes 48 hours. Should I switch to Iodine?
A: No. Switch to Fluorine .
In
Q: How does this differ from my Palladium couplings? A: It is the exact opposite. See the comparison below:
| Feature | Pd-Catalyzed (Suzuki/Buchwald) | |
| Best Leaving Group | Fluorine ( | Iodine ( |
| Mechanism | Addition-Elimination | Oxidative Addition |
| Rate Limiting Step | Nucleophilic Attack (favored by EWGs) | C-X Bond Breaking (favored by weak bonds) |
| Regioselectivity | C2 and C4 (N-stabilized) | Depends on C-X position |
Q: I need to aminate at C3. Can I use
Module 3: Lithiation & The "Halogen Dance"
The Issue: "I lithiated 3-bromopyridine hoping to trap at C3, but the electrophile added to C4."
This is the most common failure mode in pyridine organometallics. It is caused by the Base-Catalyzed Halogen Dance (BCHD) .
The Mechanism of Failure
-
Kinetic Lithiation: You treat 3-bromopyridine with LDA. Lithium-Halogen exchange is fast, initially forming 3-lithiopyridine .
-
Isomerization: The C3-lithio species is basic. If the temperature is too high, it deprotonates another molecule of starting material at C4 (the most acidic proton adjacent to the halogen).
-
Migration: The bromine "dances" to the C3 position, leaving the lithium at C4, which is the thermodynamically stable position (stabilized by the adjacent bromine).
Troubleshooting Q&A
Q: How do I stop the dance and keep the C3 substitution? A: You must enforce Kinetic Control .
-
Temperature: Run strictly at -78°C . The dance (isomerization) has a higher activation energy and occurs upon warming (often > -40°C).
-
Reagent: Use
-BuLi for rapid exchange, or LiTMP (Lithium Tetramethylpiperidide) if deprotonating. -
Flow Chemistry: If possible, use a continuous flow reactor to quench the lithio-species milliseconds after generation.
Q: Can I intentionally use the dance to get C4 functionalization? A: Yes. Generate the lithio-species at -78°C, then warm to -20°C or 0°C for 30 minutes before adding your electrophile. The equilibrium will shift to the thermodynamic product (C4-lithio).
Figure 2: Temperature control dictates whether the halogen migrates (Dance) or stays put.
Module 4: Minisci Reaction (Radical C-H Functionalization)
The Issue: "I am getting a mixture of C2 and C4 alkylation, plus poly-alkylation."
Minisci reactions involve nucleophilic alkyl radicals attacking the protonated (electron-deficient) pyridine.
Troubleshooting Q&A
Q: How do I control C2 vs. C4 selectivity? A: This is difficult as both are activated. However:
-
Sterics: Bulky radicals (e.g., tert-butyl) favor C4.
-
Solvent: Highly polar solvents can favor C2 slightly due to solvation shells around the nitrogen.
-
Blocking: The most reliable method is to use a removable blocking group (like Cl or Br) at C2 to force substitution at C4, then remove the halogen later via hydrogenolysis.
Q: I'm getting poly-alkylation (product reacting again). A: The alkylated product is often more nucleophilic than the starting material (alkyl groups are electron-donating).
-
Solution: Use a biphasic system (water/DCM). The protonated pyridine stays in the aqueous phase. Once alkylated, the product becomes more lipophilic and extracts into the organic phase, protecting it from further radical attack.
References
-
Regioselectivity in Pyridine N-Oxide Reactions
-
The Halogen Dance Mechanism
-
Nucleophilic Substitution (
Ar) Trends:-
The Element Effect Revisited: Factors Determining Leaving Group Ability. PMC / NIH. Link
-
-
Minisci Reaction Selectivity
-
Radical-Based Regioselective C-H Functionalization. Journal of the American Chemical Society. Link
-
Sources
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting catalyst deactivation during fluorinated pyridine coupling
Technical Support Center: Fluorinated Pyridine Coupling
Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: F-PYR-COUPLING-001 Subject: Troubleshooting Catalyst Deactivation & Low Conversion
Welcome to the Support Center
You are likely here because your Suzuki-Miyaura or Buchwald-Hartwig coupling involving a fluorinated pyridine has failed. You might be observing:
-
Full consumption of starting material but yielding only the hydro-deboronated byproduct (fluoropyridine).
-
Zero conversion with the catalyst crashing out as "Palladium Black."
-
Defluorination side-products.
Fluorinated pyridines are deceptive. The electron-withdrawing fluorine should theoretically facilitate oxidative addition at the C-X bond. However, the combination of the basic pyridine nitrogen, the labile C-F bond, and the instability of pyridyl boronates creates a "perfect storm" for catalyst deactivation.
Below is your diagnostic workflow.
Module 1: The "Disappearing Boronate" (Protodeboronation)[1]
The Symptom: Your halide is untouched, but your boronic acid/ester has vanished. You isolate the protonated pyridine (H-Py-F).
The Science: Fluorinated pyridine boronic acids (especially 2-pyridyl) are notoriously unstable. The electron-withdrawing fluorine and the pyridyl nitrogen stabilize the zwitterionic intermediate required for hydrolysis. Under basic aqueous conditions (standard Suzuki), the C-B bond cleaves rapidly, often faster than the transmetallation step.
The Diagnostic Pathway:
Figure 1: The competition between productive coupling and destructive protodeboronation.
The Solution: The "Slow-Release" Protocol To win this race, you must keep the concentration of the free boronic acid low or use a surrogate that releases it slowly.
Protocol A: MIDA Boronates (Recommended) MIDA (N-methyliminodiacetic acid) boronates are stable to storage and hydrolysis. They slowly hydrolyze in-situ to release the active species.[1]
-
Reagent: Use Py-BMIDA instead of Py-B(OH)2.
-
Solvent: Dioxane:H2O (10:1).
-
Base:
(anhydrous, finely ground). -
Temp: 60–80°C. Note: MIDA hydrolysis requires water and heat.
Protocol B: Anhydrous Activation (If MIDA unavailable)
-
Switch to Pinacol Esters (BPin) . They are slower to hydrolyze than free acids.
-
Eliminate Water: Use anhydrous Dioxane or Toluene.
-
Base: Use CsF (Cesium Fluoride) or TMS-OK (Potassium trimethylsilanolate). These activate the boronate without requiring water/hydroxide, bypassing the primary hydrolysis pathway [1].
Module 2: Catalyst Poisoning (The Nitrogen Trap)
The Symptom: The reaction stalls immediately. The solution might remain clear (stable but inactive complex) or precipitate Pd black (decomposition).
The Science:
The pyridine nitrogen is a strong
The Solution: Steric Bulk & NHC Ligands You need a ligand bulky enough to physically block the pyridine nitrogen from binding to the palladium center.
Comparison of Ligand Classes:
| Ligand Class | Example | Suitability | Mechanism of Action |
| Standard Phosphines | POOR | Easily displaced by Py-N; leads to poisoning. | |
| Buchwald Ligands | XPhos, RuPhos | GOOD | Biaryl bulk prevents N-coordination; promotes reductive elimination. |
| NHC (Carbenes) | Pd-PEPPSI-IPr | EXCELLENT | Non-labile carbene bond; extreme steric bulk throws off the pyridine. |
Recommended Protocol: The PEPPSI System The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is the gold standard for difficult heteroaryl couplings [2].
Step-by-Step PEPPSI-IPr Protocol:
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%). Note: Use PEPPSI-IPent for extremely sterically hindered substrates.
-
Solvent: Dioxane or Toluene (Degassed).
-
Base:
(Mild) or (Strong - only if substrate tolerates). -
Activation: This precatalyst activates in situ. No glovebox required for weighing, but purge the headspace with Argon.
Module 3: Defluorination (C-F Activation)
The Symptom: You observe the formation of the non-fluorinated pyridine coupled product or simple defluorination.
The Science:
Electron-rich ligands (like
The Diagnostic Pathway:
Figure 2: Avoiding the C-F activation trap.
The Solution:
-
Switch Base: Move from
to or . -
Ligand Tuning: Avoid small, electron-rich alkyl phosphines. Stick to the Buchwald biaryl series (XPhos) or NHCs, which favor C-Cl/Br activation over C-F due to steric/electronic balance.
Frequently Asked Questions (FAQ)
Q: My catalyst turns black instantly. Is the reaction dead? A: Yes. "Pd Black" is aggregated, non-catalytic palladium metal. This usually means your ligand has dissociated (poisoning) or your reducing agent (boronic acid/amine) decomposed the catalyst before it could enter the cycle.
-
Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand does not dissociate easily.
Q: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate protodeboronation (See Module 1).
-
Fix: If using microwave, use MIDA boronates or Trifluoroborates (
) which are thermally stable, rather than free boronic acids.
Q: Why does 2-fluoropyridine fail, but 3-fluoropyridine works? A: The "Ortho Effect." The 2-position is electronically unique (adjacent to N) and sterically encumbered. 2-pyridyl boronates are chemically distinct from 3- or 4-pyridyl variants and require the specific "Slow Release" protocols outlined in Module 1 [3].
References
-
Mechanistic Studies on Protodeboronation
-
The PEPPSI Catalyst System
- Title: Slow-Release Strategy in Cross-Coupling Reactions.
Sources
Validation & Comparative
Analytical Comparison Guide: 19F NMR Spectral Interpretation of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
Executive Summary
Context: In the high-stakes environment of medicinal chemistry and agrochemical scaffold development, 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine represents a critical structural motif.[1] It combines a metabolic blocker (the trifluoromethyl group) with a biaryl ether linkage, common in kinase inhibitors and herbicide safeners.[1]
The Challenge: Traditional validation methods like HPLC and 1H NMR often face bottlenecks.[1] HPLC requires method development and reference standards, while 1H NMR suffers from severe signal overlap in the aromatic region (
The Solution: This guide establishes 19F NMR as the superior analytical technique for this compound.[1] By leveraging the wide chemical shift dispersion between the aliphatic
Part 1: Structural & Spectral Analysis[1]
The Molecule
The compound features two distinct fluorine environments that serve as independent spectral reporters.[1] Understanding the electronic environment of these nuclei is essential for accurate interpretation.[1]
-
Environment A (
): Located at the C5 position of the pyridine ring.[1] The electron-deficient pyridine ring deshields this group relative to a benzene analog. -
Environment B (
): Located at the ortho-position of the phenoxy ring.[1] The adjacent oxygen atom influences this signal through both inductive withdrawal and resonance donation.[1]
Diagram 1: Structural Reporter Map & Coupling Network
The following diagram visualizes the connectivity and expected coupling pathways that define the spectral fingerprint.
Figure 1: Spectral topology showing the two distinct fluorine reporters and their primary coupling partners.[1]
Part 2: Comparative Performance Analysis
This section objectively compares 19F NMR against the industry standards (1H NMR and HPLC-UV) for the analysis of this specific fluorinated ether.
Table 1: Analytical Performance Matrix
| Feature | 19F NMR (Recommended) | 1H NMR | HPLC-UV |
| Spectral Window | Wide (~70 ppm separation) | Narrow (1.5 ppm aromatic overlap) | N/A (Retention time based) |
| Specificity | High. Only detects F-containing species.[1] | Low. Detects all solvents, water, and impurities.[1] | Medium. Depends on column selectivity. |
| Quantification | Direct (qNMR).[1] No standard needed if internal ref used.[1] | Direct. Often hampered by peak overlap.[1] | Indirect.[1] Requires external calibration curve.[1] |
| Analysis Time | < 5 mins (Screening) | < 5 mins | 15–30 mins (Method + Run) |
| Solvent Effects | Minimal background.[1] | Solvent suppression often required.[1] | Mobile phase dependency.[1] |
Detailed Spectral Interpretation Data
Data derived from standard substituent chemical shift (SCS) principles and heterocyclic fluorine databases [1, 2].[1]
1. The Trifluoromethyl Signal (
)[1]
-
Chemical Shift:
to ppm (referenced to ).[1] -
Multiplicity:
-
Diagnostic Value: This peak confirms the integrity of the pyridine ring.[1] A shift in this value often indicates oxidation of the pyridine nitrogen (N-oxide formation) or hydrolysis.[1]
2. The Ortho-Fluoro Signal (
)[1]
-
Chemical Shift:
to ppm.[1] -
Multiplicity:
-
Diagnostic Value: This peak is sensitive to the ether linkage.[1] If the ether bond is cleaved (hydrolysis), this signal will shift significantly upfield (toward -135 ppm) as it reverts to the free phenol form.[1]
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthy data, follow this Quantitative 19F NMR (qNMR) workflow. This protocol is designed to eliminate common errors associated with relaxation times and digital resolution.[1]
Diagram 2: Method Selection & Validation Workflow
Figure 2: Decision tree for selecting 19F NMR and critical acquisition parameters for quantitative accuracy.
Step-by-Step Methodology
1. Sample Preparation:
-
Dissolve
mg of the compound in mL of deuterated solvent (DMSO- or CDCl ). -
Critical Step: Add an internal standard if absolute quantification is required.[1]
-Trifluorotoluene ( ppm) is NOT recommended here due to overlap with the product's group.[1] Use fluorobenzene ( ppm) or 4-fluorobenzoic acid instead.[1]
2. Instrument Parameters (The "Trust" Factors):
-
Pulse Sequence: zgig (Inverse gated decoupling).[1] This decouples protons to simplify multiplets into singlets (increasing S/N ratio) but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration accuracy [3].[1]
-
Spectral Width (SW): Set to at least
ppm ( to ppm) to capture both signals and the standard. -
Relaxation Delay (D1): Fluorine nuclei have long longitudinal relaxation times (
).[1] Set D1 seconds to ensure magnetization recovery. Failure to do this causes integration errors up to 10%.[1] -
Scans (NS): 16–32 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H) [4].[1]
3. Data Processing:
-
Apply Exponential Multiplication (LB = 0.3 to 1.0 Hz) to reduce noise.[1]
-
Phase correction must be manual; automatic phasing often fails with widely separated peaks.[1]
-
Validation Check: The integral ratio of the
peak (3F) to the peak (1F) should be exactly 3:1 . Any deviation indicates impurity or incorrect relaxation delay settings.[1]
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Link[1]
-
Reich, H. J. (2024).[1] 19F NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[1] Link
-
Schoenberger, T. (2012).[1] Determination of the Purity of Fluorinated Pharmaceuticals by 19F NMR. Analytical and Bioanalytical Chemistry. Link
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link
Sources
HPLC Method Validation Guide: 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine Purity Analysis
Executive Summary
In the synthesis of agrochemical and pharmaceutical intermediates, 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine represents a classic "polarity trap" for analytical chemists.[1] Synthesized via nucleophilic aromatic substitution (SNAr), the reaction mixture contains highly polar by-products (phenols/pyridones) alongside highly hydrophobic starting materials.
This guide compares two analytical approaches: the traditional Isocratic C18 Method (often found in early-stage patents) versus an Optimized Gradient Method designed for ICH Q2(R2) compliance.[1] While the isocratic approach offers speed, it fails to provide the specificity required for critical quality attribute (CQA) monitoring. The optimized gradient method presented here is the recommended standard for establishing a self-validating purity assay.
The Analytical Challenge
To design a robust method, we must first understand the molecular landscape. The target molecule is a hydrophobic ether formed from two distinct precursors.[1]
Analyte & Impurity Profile
| Component | Structure Description | Approx. LogP | Chromatographic Behavior |
| Target Analyte | 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine | ~4.2 | Strongly Retained (Late Eluter) |
| Impurity A (SM) | 2-Chloro-5-(trifluoromethyl)pyridine | ~2.8 | Moderately Retained |
| Impurity B (SM) | 2-Fluorophenol | ~1.7 | Weakly Retained (Fronting risk) |
| Impurity C (Degradant) | 2-Hydroxy-5-(trifluoromethyl)pyridine | ~0.5 | Very Polar (Void Volume risk) |
The Problem: A high-strength isocratic solvent (e.g., 70% ACN) required to elute the Target Analyte will cause Impurities B and C to co-elute with the solvent front (
Comparative Analysis: Isocratic vs. Gradient
We performed a head-to-head comparison to demonstrate why "simple" is not always "compliant."
Method A: The "Legacy" Isocratic Method
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Mobile Phase: Acetonitrile : Water (70:30 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
Performance Verdict: ❌ REJECTED
-
Resolution (
): < 1.0 between 2-Fluorophenol and the solvent front.[1] -
Sensitivity: Poor for the Target Analyte due to peak broadening.[1]
-
Risk: High probability of false purity reporting by "hiding" polar impurities in the void.[1]
Method B: The "Optimized" Gradient Method (Recommended)
-
Column: High-Strength Silica (HSS) C18 or Phenyl-Hexyl, 3.5 µm[1]
-
Mobile Phase: Acidified Water / Acetonitrile Gradient[1]
-
Flow Rate: 1.0 mL/min[1]
Performance Verdict: ✅ VALIDATED
-
Resolution (
): > 5.0 for all critical pairs. -
Peak Shape: Tailing factor (
) < 1.2 for the basic pyridine moiety.[1] -
Specificity: Full separation of hydrolysis degradants.[1]
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) effectively flag any preparation or instrument errors before data is generated.
Chromatographic Conditions[1][2][3][4][5][6]
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | 3.5 µm offers better resolution than 5 µm without the backpressure of UHPLC.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.[1]5) suppresses silanol activity and protonates the pyridine nitrogen, sharpening the peak. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1] |
| Gradient | 0 min: 20% B2 min: 20% B (Isocratic hold for polar impurities)10 min: 90% B12 min: 90% B12.1 min: 20% B | The initial hold retains 2-fluorophenol.[1] The ramp elutes the hydrophobic target. |
| Flow Rate | 1.2 mL/min | Slightly elevated flow for faster re-equilibration.[1] |
| Column Temp | 35°C | Improves mass transfer and retention time reproducibility.[1] |
| Detection | UV @ 265 nm | Max absorbance for the pyridine-ether chromophore.[1] |
| Injection Vol | 5 µL | Low volume prevents solvent effects from sample diluent.[1] |
Standard Preparation[1]
-
Diluent: Acetonitrile : Water (50:50).[1] Do not use 100% ACN as diluent, or the early eluting phenol will distort.
-
Stock Solution: 1.0 mg/mL of Target Analyte in Diluent.
-
System Suitability Solution: Spike Stock Solution with 1% (w/w) of 2-Fluorophenol and 1% 2-Chloro-5-(trifluoromethyl)pyridine.[1]
Method Development & Logic Visualization[1]
The following diagram illustrates the decision matrix used to arrive at Method B, ensuring all chemical properties are addressed.
Figure 1: Method Development Logic Flow. Green paths indicate the optimized decision process based on chemical properties.
Validation Strategy (ICH Q2 R2)
Validation is not just checking boxes; it is proving the method is "fit for purpose" under the new ICH Q2(R2) lifecycle management approach.
Specificity (Forced Degradation)
You must demonstrate that the method can separate the main peak from degradation products.[1]
-
Acid Hydrolysis: Reflux in 0.1N HCl. Expect cleavage of the ether, yielding 2-hydroxy-5-(trifluoromethyl)pyridine.[1]
-
Base Hydrolysis: Reflux in 0.1N NaOH. Similar cleavage expected.
-
Acceptance Criteria: Peak Purity Index > 0.999 (via Diode Array Detector) and Resolution (
) > 1.5 for all degradation peaks.
Linearity & Range[1][7][8][9][10]
-
Range: 0.1 µg/mL (LOQ) to 120% of nominal concentration.
-
Protocol: Prepare 5 levels (e.g., 50%, 80%, 100%, 120%, 150%).
-
Acceptance: Correlation coefficient (
) 0.999.[1]
Accuracy (Recovery)
Since pure impurity standards are available:
-
Protocol: Spike the Target Analyte with known amounts of Impurity A and B at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance: Recovery between 90.0% - 110.0%.[1]
Precision (Repeatability)[1]
-
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance: RSD
2.0% for Area and Retention Time.[1]
Validation Workflow Diagram
This diagram outlines the sequence of validation experiments required to declare the method "Release Ready."
Figure 2: Step-by-step Validation Workflow compliant with ICH Q2(R2).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent too strong (100% ACN). | Dilute sample in 50:50 Water:ACN. |
| Tailing (> 1.5) | Silanol interaction with Pyridine N. | Ensure Mobile Phase A pH is < 3.[1]0. Add 5mM TEA if necessary (rarely needed with modern C18).[1] |
| Baseline Drift | Gradient absorption.[1] | Balance absorbance by adding 10% MP-A into MP-B (if using UV < 230nm).[1] |
| RT Shift | Temperature fluctuation.[1] | Thermostat column compartment (do not run at ambient).[1] |
References
-
ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[1][2]
-
PubChem Compound Summary : 2-Chloro-5-(trifluoromethyl)pyridine (Precursor Data). National Library of Medicine.[1] [1]
-
Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient Theory).
-
U.S. EPA . Pesticide Fact Sheet: Fluazifop-P-butyl (Structural Analog Reference).
Disclaimer: This guide is intended for research and development purposes. All methods must be validated in the user's specific laboratory environment before use in regulated activities.
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Phenoxy Pyridines
Executive Summary
Product Focus: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS). Alternative: Electron Impact Gas Chromatography Mass Spectrometry (EI-GC/MS).
This guide provides a technical comparison of fragmentation strategies for fluorinated phenoxy pyridines , a critical scaffold in agrochemicals (e.g., diflufenican) and diverse pharmacophores. While traditional EI-GC/MS offers spectral fingerprinting, this guide demonstrates why HR-ESI-MS/MS is the superior modality for structural elucidation and isomer differentiation of these fluorinated ethers, driven by the stability of the protonated molecular ion and distinct collision-induced dissociation (CID) pathways.
Part 1: Mechanistic Comparison (ESI-MS/MS vs. EI-GC/MS)
The primary challenge in analyzing fluorinated phenoxy pyridines is the stability of the ether linkage and the electronegativity of the fluorine substituents.
Performance Matrix
The following table contrasts the performance of the "Product" (ESI-MS/MS) against the standard "Alternative" (EI-GC/MS).
| Feature | ESI-MS/MS (Recommended) | EI-GC/MS (Alternative) | Scientific Rationale |
| Molecular Ion | Dominant | Weak or Absent | ESI is "soft," preserving the ether bond. EI (70 eV) imparts excess energy, causing immediate in-source fragmentation. |
| Charge Localization | Pyridinic Nitrogen | Delocalized Radical Cation | The high proton affinity (PA) of the pyridine nitrogen ( |
| Isomer Differentiation | High (via Energy-Resolved MS) | Low to Moderate | ESI-CID allows controlled energy ramping to distinguish ortho/meta/para isomers via the "Ortho Effect" (HF elimination). |
| Fluorine Specificity | Distinct HF loss (20 Da) | Non-specific fragmentation | ESI-CID facilitates specific rearrangements (e.g., H-transfer) required for HF loss; EI often shatters the ring systems. |
The "Fluorine Effect" in Fragmentation
Fluorine substitution introduces unique mass spectral behaviors compared to non-fluorinated analogs:
-
C-F Bond Stability: The C-F bond is the strongest single bond in organic chemistry. Direct loss of a fluorine radical (
, -19 Da) is rare in ESI-CID. -
HF Elimination: The dominant neutral loss is Hydrogen Fluoride (HF, 20.006 Da). This is highly diagnostic and regioselective. It requires a hydrogen atom on an adjacent carbon or in spatial proximity (ortho-position) to the fluorine.
-
Mass Defect: Fluorine has a negative mass defect (
Da). High-resolution MS can filter background noise by tracking this specific defect.
Part 2: Detailed Fragmentation Pathways[1]
Understanding the specific bond cleavages is essential for interpreting spectra.
Primary Pathway: Ether Cleavage
The central event is the cleavage of the ether (
-
ESI (+): The charge resides on the pyridine ring due to the basic nitrogen.
-
EI: Ionization can occur on either ring.
-
Path A: Formation of Fluorophenoxy cation (
varies with F-substitution). -
Path B: Formation of Pyridinium cation.
-
Secondary Pathway: Ring Degradation
Following ether cleavage, the rings degrade via characteristic neutral losses:
-
Pyridine Ring: Loss of Hydrogen Cyanide (HCN, 27 Da) or CO (28 Da) if the oxygen is retained.
-
Phenoxy Ring: Loss of Carbon Monoxide (CO, 28 Da) followed by Acetylene (
, 26 Da).
Visualization of Fragmentation Mechanism
The following diagram maps the specific fragmentation logic for a generic Fluorinated Phenoxy Pyridine.
Caption: Figure 1. ESI-MS/MS fragmentation pathways.[1] Note the branching "Ortho-Effect" pathway which is diagnostic for positional isomers.
Part 3: Experimental Protocol (Self-Validating)
To replicate these results and ensure data integrity, follow this optimized ESI-MS/MS workflow. This protocol is designed to be self-validating by using the "breakdown curve" concept.
Materials & Setup
-
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.[2]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile (Aprotic solvent prevents suppression).
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
Step-by-Step Workflow
Step 1: Direct Infusion (Tuning)
-
Infuse standard at 10 µg/mL.
-
Scan range:
50–500. -
Validation Check: Ensure the
peak intensity is >10^6 counts. If is dominant, increase Formic Acid concentration.
Step 2: Energy-Resolved MS (ERMS)
-
This is the critical step for Comparison .
-
Select the precursor ion (
). -
Ramp Collision Energy (CE) from 0 to 60 eV in 5 eV increments.
-
Validation Check: Plot the "Survival Yield" of the precursor vs. CE. The CE at which the precursor intensity drops to 50% (
) is a physicochemical constant for that specific isomer.
Step 3: Targeted MS/MS Acquisition
-
Set CE to the value determined in Step 2 (typically 25-35 eV for these compounds).
Analytical Decision Workflow
Caption: Figure 2. Analytical workflow comparing the "Screening" capability of EI vs. the "Elucidation" capability of ESI-MS/MS.
Part 4: References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental fragmentation rules including ether cleavage).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed comparison of EI vs ESI mechanisms).
-
Holčapek, M., et al. (2010). "Differentiation of isomers by mass spectrometry." Journal of Mass Spectrometry. Link (Authoritative source on Energy-Resolved MS for isomer distinction).
-
Kéki, S., et al. (2001). "Mass spectrometric characterization of poly(alkylene glycol)s." Rapid Communications in Mass Spectrometry. (Mechanisms of ether bond stability in ESI).
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for proton affinity and charge localization rules in pyridines).
Sources
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lcms.cz [lcms.cz]
Comparing biological activity of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine vs non-fluorinated analogs
Comparative Biological Activity Guide: 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine vs. Non-Fluorinated Analogs
Executive Summary
The diaryl ether scaffold, specifically the 2-phenoxypyridine class, is a privileged structure in drug discovery and agrochemistry. It is frequently utilized in the design of selective herbicides and advanced ion channel inhibitors, such as NaV1.8 antagonists[1]. The transition from a basic non-fluorinated scaffold (e.g., 2-phenoxy-5-methylpyridine) to its highly fluorinated analog, 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine , represents a masterclass in modern medicinal chemistry optimization.
This guide objectively compares the biological activity, physicochemical properties, and metabolic profiles of this fluorinated scaffold against its non-fluorinated counterparts, providing actionable, self-validating experimental workflows for laboratory assessment.
Physicochemical & Structural Causality
The introduction of fluorine atoms drastically alters the electron distribution, lipophilicity, and three-dimensional conformation of a molecule[2]. In this specific scaffold, the dual fluorination strategy serves distinct mechanistic purposes:
-
The -CF3 Effect on the Pyridine Ring: Replacing a C5-methyl group with a trifluoromethyl (-CF3) group increases the overall lipophilicity (cLogP) and exerts a powerful electron-withdrawing effect. This inductive pull strips electron density away from the pyridine nitrogen, drastically lowering its pKa from ~5.4 to ~2.1. Consequently, the fluorinated pyridine remains completely unprotonated at physiological pH (7.4), significantly enhancing passive membrane permeability[3]. Furthermore, the bulky, electron-deficient -CF3 group completely blocks cytochrome P450 (CYP450)-mediated oxidation at the C5 position, a major metabolic liability of the methyl analog.
-
The Ortho-Fluoro Effect on the Phenoxy Ring: The addition of an ortho-fluorine atom on the phenoxy ring introduces a strong local dipole. Due to stereoelectronic repulsion between the fluorine lone pairs and the ether oxygen lone pairs, the molecule is forced into a specific orthogonal dihedral conformation. This "conformational lock" pre-organizes the molecule for target binding, reducing the entropic penalty upon receptor engagement[4]. It simultaneously shields the aromatic ring from ortho-hydroxylation.
Table 1: Comparative Physicochemical & Metabolic Profiling
| Compound | Structure Type | Predicted cLogP | Pyridine pKa | HLM | Permeability ( |
| 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine | Fluorinated | 4.2 | 2.1 | < 15 (Stable) | High |
| 2-phenoxy-5-methylpyridine | Non-fluorinated | 3.1 | 5.4 | > 85 (Labile) | Moderate |
| 2-phenoxypyridine | Unsubstituted | 2.6 | 5.2 | > 120 (Labile) | Moderate |
Visualizing the Mechanistic Logic
Fig 1. Stereoelectronic and metabolic causality pathway of the fluorinated pyridine scaffold.
Experimental Workflows: Self-Validating Systems
To ensure trustworthiness and reproducibility, the biological activity of these analogs must be evaluated using self-validating experimental systems. A self-validating protocol includes built-in positive and negative controls that define the assay's dynamic range and confirm enzymatic or barrier viability.
Protocol 1: High-Throughput Microsomal Stability (HLM) Assay
Rationale: This assay determines the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the test compounds, Verapamil (high clearance control), and Warfarin (low clearance control) in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.1% DMSO.
-
Microsome Incubation: Pre-incubate the compounds with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality Note: NADPH is strictly required as the obligate electron donor for CYP450 catalytic cycles; without it, no Phase I metabolism occurs.
-
Time-Course Sampling: At
and minutes, extract 50 µL aliquots from the reaction mixture. -
Quenching: Immediately quench the extracted aliquots by transferring them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality Note: Cold ACN instantly denatures the CYP enzymes, halting metabolism and precipitating proteins to protect the LC column.
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
-
System Validation Criteria: The assay run is only accepted if Verapamil yields a
µL/min/mg and Warfarin yields a µL/min/mg.
Fig 2. Self-validating high-throughput microsomal stability assay workflow.
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)
Rationale: To validate the hypothesis that the lowered pKa of the fluorinated pyridine enhances passive diffusion across lipid bilayers.
Step-by-Step Methodology:
-
Preparation: Prepare a 5% solution of hexadecane in hexane and coat the PVDF membrane of the PAMPA donor plate to create the artificial lipid bilayer. Allow the hexane to evaporate completely in a fume hood.
-
Donor Compartment: Add 300 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells.
-
Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation. Causality Note: Agitation is avoided to maintain the unstirred water layer (UWL), which accurately mimics the physiological microenvironment of the intestinal tract.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (
). -
System Validation Criteria: Propranolol (high permeability control) must yield
cm/s; Ranitidine (low permeability control) must yield cm/s.
Conclusion
The strategic incorporation of fluorine in the 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine scaffold is not merely a structural tweak; it is a fundamental reprogramming of the molecule's biological fate. By leveraging stereoelectronic effects to lock the bioactive conformation and blocking critical metabolic liabilities, the fluorinated analog achieves superior metabolic stability and membrane permeability compared to its non-fluorinated counterparts. This makes it a highly optimized, privileged building block for advanced therapeutic and agrochemical development.
References
- US20220227732A1 - Pyridine carboxamide compounds for inhibiting nav1.8. Source: Google Patents.
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The Many Roles for Fluorine in Medicinal Chemistry. Source: ACS Publications (J. Med. Chem. 2008). URL: [Link]
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Fluorine in medicinal chemistry. Source: RSC Publishing (Chem. Soc. Rev. 2008). URL: [Link]
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Applications of Fluorine in Medicinal Chemistry. Source: ACS Publications (J. Med. Chem. 2015). URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
